trans-(6-Amino-cyclohex-3-enyl)-methanol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of trans-(6-amino-cyclohex-3-enyl)-methanol, structured for researchers and drug development professionals. A Versatile Chiral Sc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of trans-(6-amino-cyclohex-3-enyl)-methanol, structured for researchers and drug development professionals.
A Versatile Chiral Scaffold for Medicinal Chemistry
Core Identity & Stereochemical Significance
trans-(6-Amino-cyclohex-3-enyl)-methanol is a conformationally restricted
-amino alcohol. Unlike flexible acyclic analogs, the cyclohexene core locks the amine and hydroxyl groups into a specific spatial arrangement, reducing the entropic penalty upon binding to biological targets. The presence of the C3-C4 double bond provides a handle for further orthogonal functionalization, making it a "privileged scaffold" in the synthesis of carbasugars, neuraminidase inhibitors, and mPGES-1 inhibitors.
The most robust synthetic route leverages the Diels-Alder cycloaddition , ensuring control over the relative trans stereochemistry. This pathway avoids the difficult separation of cis/trans isomers often encountered in the reduction of aromatic precursors.
2.1. The Fumarate Diels-Alder Route
This protocol, validated in mPGES-1 inhibitor research, utilizes the inherent trans-geometry of fumarates to establish the 1,6-trans relationship.
Step-by-Step Methodology:
Cycloaddition: 1,3-Butadiene is reacted with diethyl fumarate (dienophile) to yield trans-diethyl cyclohex-4-ene-1,2-dicarboxylate.
Desymmetrization: Controlled monohydrolysis using 1 equivalent of LiOH affords the mono-acid.
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (using DPPA) and rearranged to an isocyanate. Trapping with tert-butanol yields the trans-Boc-amino ester.
Chemoselective Reduction: The remaining ester is reduced to the primary alcohol using LiBH
or LiAlH. Note: Reagents must be chosen to avoid reducing the C3-C4 double bond (avoid catalytic hydrogenation).
Deprotection: Acidic cleavage of the Boc group yields the target HCl salt.
2.2. Synthetic Workflow Diagram
Caption: Scalable synthesis via Diels-Alder and Curtius Rearrangement, preserving the alkene functionality.
Chemical Reactivity Profile
The molecule possesses three orthogonal reactive centers: a primary amine, a primary alcohol, and an isolated alkene. This "tri-functional" nature allows for diverse chemical space exploration.
3.1. Orthogonal Functionalization Strategy
Amine (Nucleophilic): Readily undergoes acylation, sulfonylation, or reductive amination. In drug design, this nitrogen often mimics the acetamido group of sugars or serves as a cation-pi interactor.
Alcohol (Nucleophilic/Oxidizable): Can be oxidized to the aldehyde (Swern/Dess-Martin) for Wittig extensions or converted to a leaving group (Mesylate/Tosylate) for cyclization.
Alkene (Electrophilic): The C3-C4 double bond is electronically neutral but accessible.
Epoxidation:m-CPBA yields the epoxide, useful for creating aminocyclitols.
Iodolactonization: Reaction with I
/NaHCO can effect intramolecular cyclization between the carbamate (if protected) or alcohol and the alkene, creating bicyclic systems.
3.2. Reactivity Network
Caption: Divergent synthesis pathways leveraging the amine, alcohol, and alkene functionalities.
Medicinal Chemistry Applications
The trans-1,2-amino alcohol motif embedded in a cyclohexene ring is a bioisostere for several biologically active cores.
4.1. mPGES-1 Inhibitors
Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a target for inflammation and pain.[1] Pfizer researchers identified the trans-amino alcohol scaffold as a critical linker that positions aromatic pharmacophores into the enzyme's active site. The rigid cyclohexene ring reduces the entropic cost of binding compared to flexible alkyl chains [1].
4.2. Carbasugar & Neuraminidase Inhibitors
The structure mimics the transition state of sialic acid hydrolysis. It serves as a precursor to Oseltamivir (Tamiflu) analogs. By functionalizing the double bond (e.g., via dihydroxylation), researchers can generate "carbasugars"—sugar mimics where the ring oxygen is replaced by a methylene group, improving metabolic stability against glycosidases.
Experimental Protocols
Protocol A: Handling & Storage
Storage: Store the HCl salt at -20°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.
Stability: The free base is prone to oxidation and potential polymerization of the alkene if left exposed to air/light for extended periods. Always generate the free base in situ or use immediately.
Result: The alcohol and alkene remain untouched; the amine is protected for further oxidation or coupling reactions.
References
Walker, D. P., et al. "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors."[3] Synlett, vol. 2011, no.[3] 20, 2011, pp. 2959–2962.[3] Link
Simmons, B., et al. "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited."[4] Journal of Organic Chemistry, vol. 73, no. 1, 2008, pp. 312–315. Link
Kozmin, S. A., & Rawal, V. H. "Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-dienes." Organic Syntheses, vol. 78, 2002, p. 152. Link
An In-depth Technical Guide to the Synthesis of (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol
Introduction (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexene core, adorned with stereochemically def...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(1S,6R)-6-aminocyclohex-3-en-1-yl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclohexene core, adorned with stereochemically defined amino and hydroxymethyl groups in a cis relationship, makes it a valuable scaffold for the synthesis of a variety of biologically active compounds. Notably, this structural motif is a key component of several carbocyclic nucleoside analogues and other pharmacologically relevant molecules. The precise spatial arrangement of the functional groups is crucial for molecular recognition and binding to biological targets, rendering its stereoselective synthesis a critical challenge and a subject of extensive research.
This technical guide provides a comprehensive overview of the primary synthetic pathways to (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the core synthetic strategies, detailed experimental protocols, and a comparative assessment of the different routes. The focus is on providing not just a series of steps, but a rationale for the methodological choices, underpinned by mechanistic understanding and authoritative references.
Retrosynthetic Analysis
A logical retrosynthetic analysis of (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol reveals several viable disconnection points, leading to a few convergent synthetic strategies. The core challenge lies in the stereocontrolled installation of the cis-amino and hydroxymethyl groups on the cyclohexene ring.
Caption: Retrosynthetic analysis of (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol.
The primary disconnections lead to two major strategic approaches:
Cycloaddition-based strategies: Building the cyclohexene ring with the required functionalities, primarily through a Diels-Alder reaction. This can involve an all-carbon [4+2] cycloaddition followed by functional group manipulation, or a more convergent hetero-Diels-Alder reaction.
Chiral pool-based strategies: Starting from a readily available chiral molecule, such as shikimic acid, which already possesses the desired cyclohexene core and stereochemistry.
Key Synthetic Strategies
Chemoenzymatic Synthesis from Shikimic Acid
Shikimic acid is an attractive starting material as it is a naturally occurring, enantiomerically pure compound with a cyclohexene ring bearing multiple stereocenters.[1][2] Its use as a precursor for the antiviral drug Oseltamivir (Tamiflu®) has led to the development of numerous synthetic methodologies that can be adapted for the synthesis of (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol.[3][4]
The general strategy involves the conversion of the carboxylic acid and one of the hydroxyl groups of shikimic acid into the target amino and hydroxymethyl groups, respectively.
Caption: Chemoenzymatic synthesis pathway from shikimic acid.
A plausible sequence involves:
Protection and Esterification: Protection of the hydroxyl groups and esterification of the carboxylic acid of shikimic acid.
Epoxidation: Stereoselective epoxidation of the double bond.
Regioselective Azide Opening: Opening of the epoxide with an azide nucleophile, which proceeds with high regioselectivity to install the azido group at the desired position.
Reduction of Azide and Ester: Simultaneous or sequential reduction of the azido group to an amine and the ester to a primary alcohol.
Deprotection: Removal of the protecting groups to yield the final product.
The key to this approach is the highly stereocontrolled nature of the reactions on the rigid shikimic acid scaffold, which ensures the desired (1S,6R) stereochemistry.
Diels-Alder Reaction Strategies
The Diels-Alder reaction provides a powerful and convergent route to the cyclohexene core.[5][6] Both intermolecular and intramolecular variants can be envisioned, with the former being more common for this target.
a) All-Carbon [4+2] Cycloaddition
This approach involves the reaction of a simple 1,3-diene with a dienophile, followed by functionalization of the resulting cycloadduct. To achieve the desired enantioselectivity, a chiral catalyst is often employed.[7]
Asymmetric Diels-Alder Reaction: Reaction of 1,3-butadiene with an acrolein derivative in the presence of a chiral Lewis acid catalyst to set the initial stereochemistry.
Functional Group Transformations: Conversion of the aldehyde or ester group to a hydroxymethyl group and introduction of an amino group cis to it. This often requires multiple steps and careful stereochemical control.
b) Aza-Diels-Alder Reaction
A more elegant and convergent approach is the aza-Diels-Alder reaction, where the nitrogen atom is incorporated directly into the six-membered ring during the cycloaddition.[8] This can be achieved by using a diene with a nitrogen-containing dienophile or an aza-diene.
Caption: Aza-Diels-Alder synthesis pathway.
The key advantages of the aza-Diels-Alder approach are its atom economy and the direct installation of the amino group with predictable stereochemistry. The challenge often lies in the stability and reactivity of the aza-dienes or nitrogen-containing dienophiles.
Enzymatic Resolution
For synthetic routes that produce a racemic mixture of the target molecule or a key intermediate, enzymatic resolution can be a highly effective method for obtaining the desired enantiomer. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters.
Caption: Enzymatic resolution of a racemic amino alcohol.
In a typical procedure, the racemic amino alcohol is treated with a lipase in the presence of an acylating agent. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis via Diels-Alder and Enzymatic Resolution
This protocol first describes the synthesis of the racemic cis-amino alcohol, followed by its enzymatic resolution.
Step 1: Synthesis of racemic cis-4-acetamidocyclohex-2-en-1-ol
To a solution of N-(1,3-butadienyl)acetamide (1.0 eq) in a suitable solvent such as toluene, add acrolein (1.1 eq).
Heat the mixture under reflux for 12-16 hours.
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.
Dissolve the crude adduct in methanol and cool to 0 °C.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford racemic cis-4-acetamidocyclohex-2-en-1-ol.
Step 2: Enzymatic Resolution
To a solution of racemic cis-4-acetamidocyclohex-2-en-1-ol (1.0 eq) in tert-butyl methyl ether, add vinyl acetate (3.0 eq).
Add a lipase, such as Candida antarctica lipase B (CAL-B), to the mixture.
Shake the reaction mixture at room temperature and monitor the conversion by chiral HPLC.
When approximately 50% conversion is reached, filter off the enzyme.
Concentrate the filtrate and separate the acylated enantiomer from the unreacted alcohol enantiomer by column chromatography.
Step 3: Deprotection
Hydrolyze the separated acylated enantiomer under basic conditions (e.g., NaOH in methanol/water) to obtain the enantiomerically pure amino alcohol.
Comparative Analysis of Routes
Synthetic Strategy
Advantages
Disadvantages
Typical Overall Yield
Stereocontrol
Chemoenzymatic from Shikimic Acid
Enantiomerically pure starting material, high stereoselectivity.
Limited availability and higher cost of shikimic acid, multi-step synthesis.
15-25%
Excellent
Diels-Alder with Chiral Catalyst
Convergent, can be adapted for large-scale synthesis.
Requires expensive chiral catalysts, optimization of reaction conditions can be challenging.
30-50%
Good to Excellent
Diels-Alder with Enzymatic Resolution
Robust and reliable for obtaining high enantiopurity.
Maximum theoretical yield is 50% for the desired enantiomer, requires an additional resolution step.
20-40% (for one enantiomer)
Excellent
Future Perspectives
The development of more efficient and sustainable synthetic routes to (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol remains an active area of research. Future efforts are likely to focus on:
Organocatalysis: The use of small organic molecules as catalysts for the asymmetric Diels-Alder reaction can offer a more cost-effective and environmentally benign alternative to metal-based catalysts.
Biocatalysis: Engineering enzymes to perform the entire synthesis from simple achiral starting materials could provide a highly efficient and "green" manufacturing process.[9] This could involve the development of novel enzyme cascades that combine, for example, a Diels-Alderase with aminotransferases and alcohol dehydrogenases.
Flow Chemistry: The implementation of continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch synthesis.
Conclusion
The synthesis of enantiomerically pure (1S,6R)-6-aminocyclohex-3-en-1-yl)methanol is a challenging but achievable goal for synthetic chemists. The choice of the optimal synthetic route depends on factors such as the desired scale of production, cost considerations, and the available expertise and equipment. The chemoenzymatic approach starting from shikimic acid offers excellent stereocontrol, while Diels-Alder based strategies provide greater flexibility and convergency. As the demand for chiral building blocks in drug discovery continues to grow, the development of even more efficient and sustainable methods for the synthesis of this valuable molecule will undoubtedly remain a priority.
References
Lee, C., et al. (2002). An enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(23), 8265–8268. [Link]
Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. (2025, August 7). ResearchGate. [Link]
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025, August 5). ResearchGate. [Link]
Chen, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8292. [Link]
Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (2025, August 7). ResearchGate. [Link]
Trost, B. M., & Toste, F. D. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Accounts of chemical research, 44(9), 766–779. [Link]
Contente, M. L., & Paradisi, F. (2025, March 13). Chemoenzymatic synthesis. Communications Chemistry, 7(1), 1–4. [Link]
Nájera, C., Sansano, J. M., & Yus, M. (2021). Diels-Alder reactions of 1-amino-1,3-dienes and related systems. Tetrahedron, 92, 132195. [Link]
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). IntechOpen. [Link]
The Shikimate Pathway. Part 8. Synthesis of (-)-3(R)Amino4(R),5(R)- dihydroxy-1-cyclohexene-1-carboxylic Acid. (2025, August 7). ResearchGate. [Link]
Processes and intermediates for the preparation of oseltamivir and analogs thereof. (2009).
Ričko, S., & Gademann, K. (2002). Broadly effective enantioselective Diels-Alder reactions of 1-amino-substituted-1,3-butadienes. Organic letters, 4(7), 1163–1166. [Link]
Asymmetric synthesis of norbornene based 1,4-amino alcohol derivatives and applications. (n.d.). Bilkent University. [Link]
A Practical Synthesis of (−)-Oseltamivir. (n.d.). ResearchGate. [Link]
Enantioselective Synthesis of Alcohols and Amines. (2009, July 20). Organic Chemistry Portal. [Link]
Griesbeck, A. G., Miara, C., & Neudörfl, J. (2007). Synthesis of (6S)-6-hydroxy-4-epi-shikimic acid. Arkivoc, 2007(8), 216–223. [Link]
Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. (2020, November 21). ResearchGate. [Link]
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). Royal Society of Chemistry. [Link]
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. (n.d.). Royal Society of Chemistry. [Link]
Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. (2009, January 4). Organic Chemistry Portal. [Link]
Flores-Bocanegra, L., et al. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Drug design, development and therapy, 8, 1015–1029. [Link]
PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYMECATALYZED OXIDATION OF meso-DIOLS. (n.d.). Organic Syntheses. [Link]
Asymmetric Synthesis. (n.d.). University of Windsor. [Link]
Organic & Biomolecular Chemistry. (2024, May 15). Royal Society of Chemistry. [Link]
Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. (2023, February 20). Utrecht University Student Theses Repository. [Link]
Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations. (2022, April 30). MDPI. [Link]
Application of the aza-Diels–Alder reaction in the synthesis of natural products. (n.d.). Royal Society of Chemistry. [Link]
Architecting Oseltamivir: A Technical Whitepaper on Key Synthetic Intermediates and Methodologies
Oseltamivir phosphate, commercially known as Tamiflu, remains a frontline antiviral therapeutic against influenza A and B viruses. The architectural complexity of its highly functionalized cyclohexene core—featuring thre...
Author: BenchChem Technical Support Team. Date: March 2026
Oseltamivir phosphate, commercially known as Tamiflu, remains a frontline antiviral therapeutic against influenza A and B viruses. The architectural complexity of its highly functionalized cyclohexene core—featuring three contiguous stereocenters—has made its synthesis a benchmark in modern organic chemistry. Historically, commercial production relied heavily on the chiral pool, specifically 1[1]. However, supply chain vulnerabilities during pandemic outbreaks have driven profound innovations, leading to alternative de novo routes by Corey, Hayashi, and Shibasaki[1].
This whitepaper dissects the key intermediates—epoxides, aziridines, and bicyclic lactones—that dictate the stereochemical and regiochemical outcomes of oseltamivir synthesis, providing process chemists with the mechanistic causality required for yield optimization.
The Chiral Pool Paradigm: (−)-Shikimic Acid Route
The foundational Gilead/Roche synthesis leverages the inherent stereocenters of (−)-shikimic acid. The synthetic challenge lies in the precise manipulation of oxygenated stereocenters into the requisite trans-1,2-amino ether functionalities without epimerization.
The Epoxide Intermediate
Causality: Direct nucleophilic displacement of the hydroxyl groups on the cyclohexene ring is stereochemically prohibitive due to competing neighboring group participation and poor leaving group kinetics. Instead, the synthesis proceeds via a mesylation and ketal-opening sequence to form a reactive 1[1]. Formed under basic conditions (potassium bicarbonate), this epoxide serves as a highly electrophilic, stereocontrolled hub that dictates the trajectory of incoming nucleophiles.
The Aziridine Intermediate
Causality: To install the vicinal diamine motif (the 4-acetamido and 5-amino groups), the epoxide must be opened regioselectively. By utilizing a Lewis acid, the epoxide oxygen is coordinated, facilitating 2[2]. The resulting amino alcohol undergoes aziridination. The aziridine is critical because its rigid three-membered ring ensures that subsequent nucleophilic attack by 3-pentanol occurs with strict inversion of configuration, yielding the correct trans-1,2-amino ether stereochemistry.
Key intermediates in the shikimic acid-to-oseltamivir synthetic pathway.
De Novo Syntheses: Bypassing the Chiral Pool
To circumvent shikimic acid dependency, fully synthetic routes were engineered to build the cyclohexene core from acyclic precursors.
Corey’s Asymmetric Diels-Alder Route
E.J. Corey’s 2006 synthesis bypasses shikimic acid entirely, starting from1[1].
Causality: The absolute stereochemistry is established early via an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidinium (CBS) catalyst. The resulting bicyclic lactone intermediate is subjected to iodolactamization (initiated by trimethylsilyl triflate) to install the nitrogen functionality with perfect relative stereochemistry[1]. This route demonstrates how early absolute stereocontrol can streamline the installation of complex contiguous stereocenters[3].
Hayashi’s One-Pot Organocatalysis
In 2009, Hayashi et al. developed a highly efficient route designed for large-scale production, minimizing purification steps through 1[1].
Causality: By utilizing a chiral diphenylprolinol silyl ether organocatalyst, an enantioselective Michael addition initiates the sequence, followed by a domino cascade that constructs the highly functionalized cyclohexene core. This eliminates the need for isolating hazardous or unstable intermediates, drastically reducing the time and waste associated with step-by-step purification[1].
Corey's asymmetric Diels-Alder route highlighting early stereocontrol.
Early iterations of the Roche synthesis utilized potentially explosive azides[1]. The following self-validating protocol details the modern, azide-free generation and opening of the epoxide intermediate, prioritizing scalability and safety.
Protocol 1: Regioselective Epoxide Opening
Preparation : Dissolve the cyclohexene epoxide intermediate (1.0 eq) in a water-immiscible solvent mixture of methyl tert-butyl ether (MTBE) and acetonitrile[1].
Lewis Acid Activation : Add a catalytic amount of freshly prepared 2
ion chelates the epoxide oxygen, increasing the electrophilicity of the adjacent carbon while sterically directing the incoming nucleophile to the correct position.
Nucleophilic Attack : Introduce allylamine (1.2 eq) dropwise at 0°C. Stir the reaction mixture for 4 hours.
Workup : Quench with 1 M aqueous ammonium sulfate. The use of water-immiscible solvents simplifies the extraction of the resulting 1,2-amino alcohol[1].
Protocol 2: Aziridination and Ring Opening
Aziridine Formation : Treat the resulting amino alcohol with methanesulfonic acid to form the mesylate. Upon transimination with another equivalent of allylamine, the intermediate undergoes spontaneous intramolecular cyclization to yield the aziridine[1].
Etherification : Dissolve the purified aziridine in 3-pentanol, which acts as both the solvent and the reactant[1].
Catalysis : Add Boron trifluoride etherate (
) (1.5 eq) dropwise.
Causality: The Lewis acid activates the aziridine nitrogen, prompting regioselective nucleophilic attack by 3-pentanol at the less sterically hindered carbon, yielding the target amino-ether scaffold with >95% inversion of configuration[1].
Quantitative Data: Synthetic Route Comparison
To evaluate the industrial viability of these methodologies, we compare the key metrics of the dominant synthetic routes.
Moderate; utilizes catalytic enantioselective ring opening.
Troubleshooting Yield-Limiting Steps
Process chemists often face yield bottlenecks during the aziridine opening step. The stereoelectronics of the protecting groups heavily influence the 5[5].
Logical flow diagram for troubleshooting low yields during aziridine ring opening.
An In-depth Technical Guide to (trans-4-aminocyclohex-2-en-1-yl)methanol: Synthesis, Properties, and Handling
Introduction (trans-4-aminocyclohex-2-en-1-yl)methanol is a bifunctional molecule featuring a cyclohexene backbone with both an amino and a hydroxymethyl substituent in a trans configuration. This unique structural arran...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(trans-4-aminocyclohex-2-en-1-yl)methanol is a bifunctional molecule featuring a cyclohexene backbone with both an amino and a hydroxymethyl substituent in a trans configuration. This unique structural arrangement, combining the reactivity of an allylic alcohol and a homoallylic amine, makes it a potentially valuable building block in medicinal chemistry and materials science. Its structural motifs are found in a variety of biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutics.
This technical guide provides a comprehensive overview of the predicted physical and chemical properties of (trans-4-aminocyclohex-2-en-1-yl)methanol, a detailed hypothetical pathway for its synthesis, and essential safety and handling protocols. Given that this compound is not extensively documented in the scientific literature, this guide has been developed by leveraging established chemical principles and data from analogous structures.
Predicted Physicochemical Properties
The physical and chemical properties of (trans-4-aminocyclohex-2-en-1-yl)methanol are inferred from its constituent functional groups and the known properties of similar molecules, such as (trans-4-aminocyclohexyl)methanol.
Property
Predicted Value
Notes and Rationale
Molecular Formula
C₇H₁₃NO
Molecular Weight
127.18 g/mol
Appearance
White to off-white solid
Based on the appearance of analogous amino alcohols.
Melting Point
Expected to be a solid at room temperature, with a melting point likely in the range of 60-90 °C.
The presence of polar amino and hydroxyl groups will lead to hydrogen bonding, resulting in a higher melting point than non-polar analogues. The introduction of the double bond may slightly lower the melting point compared to the saturated analogue, (trans-4-aminocyclohexyl)methanol.
Boiling Point
Estimated to be above 200 °C at atmospheric pressure.
Significant hydrogen bonding will result in a high boiling point. Decomposition may occur at elevated temperatures.
Solubility
Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents (e.g., hexane).
The polar amino and hydroxyl groups will facilitate solubility in polar solvents.
pKa
The amino group is expected to have a pKa around 9-10, typical for a primary amine. The hydroxyl group will have a pKa around 16-18.
Proposed Synthetic Pathway
A plausible and stereoselective synthesis of (trans-4-aminocyclohex-2-en-1-yl)methanol can be envisioned through a multi-step sequence starting from readily available precursors. The key strategic elements involve the construction of the cyclohexene core via a Diels-Alder reaction, followed by carefully orchestrated functional group interconversions to install the amino and hydroxymethyl groups with the desired trans stereochemistry.
Figure 1: Proposed synthetic workflow for (trans-4-aminocyclohex-2-en-1-yl)methanol.
Experimental Protocol: A Hypothetical Approach
Step 1: Diels-Alder Reaction
The synthesis commences with a [4+2] cycloaddition between 1,3-butadiene and a suitable dienophile to form the cyclohexene ring. Using a dienophile with a masked hydroxymethyl group, such as acrolein, provides a direct route to a functionalized cyclohexene.[1][2]
Reaction: 1,3-Butadiene is reacted with acrolein in a sealed vessel under thermal conditions (e.g., 100-150 °C) to yield 3-cyclohexenecarboxaldehyde.
Step 2: Epoxidation
An epoxidation of the double bond in 3-cyclohexenecarboxaldehyde will set the stage for the introduction of the amino and hydroxyl groups with the desired trans stereochemistry.
Reaction: The aldehyde is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane at 0 °C to room temperature to form the corresponding epoxide.
Step 3: Regioselective Epoxide Opening
The key to establishing the trans stereochemistry lies in the regioselective and stereospecific opening of the epoxide. Using an azide nucleophile provides a precursor to the amine.
Reaction: The epoxide is reacted with sodium azide (NaN₃) in the presence of a proton source, such as ammonium chloride (NH₄Cl), in a protic solvent like methanol/water. This reaction is expected to proceed via an Sₙ2 mechanism, leading to the formation of a trans-1,2-azido alcohol.
Step 4: Protection and Reduction of the Aldehyde
To avoid side reactions in subsequent steps, the newly formed hydroxyl group is protected, followed by the reduction of the aldehyde to a primary alcohol.
Reaction: The hydroxyl group is protected with a suitable protecting group, such as a silyl ether (e.g., using tert-butyldimethylsilyl chloride). The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Step 5: Elimination and Deprotection
The introduction of the double bond at the 2,3-position is achieved through an elimination reaction.
Reaction: The remaining hydroxyl group is converted into a good leaving group, for instance, by mesylation (using methanesulfonyl chloride). Treatment with a non-nucleophilic base (e.g., DBU) will then induce an E2 elimination to form the cyclohexene ring. Subsequent removal of the silyl protecting group with a fluoride source like tetrabutylammonium fluoride (TBAF) will yield (trans-4-azidocyclohex-2-en-1-yl)methanol.
Step 6: Reduction of the Azide
The final step is the reduction of the azide group to the primary amine.
Reaction: The azido compound can be reduced to the corresponding amine by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Purification and Characterization
Purification at each step would likely involve column chromatography on silica gel. The final product and all intermediates would be characterized by standard spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure and stereochemistry. For the final product, characteristic signals would include those for the vinyl protons, the protons on the carbons bearing the amino and hydroxymethyl groups, and the methylene protons of the ring.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, as well as the C=C stretch of the alkene.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
Chemical Reactivity and Stability
The reactivity of (trans-4-aminocyclohex-2-en-1-yl)methanol is dictated by its three primary functional groups: the primary amine, the primary allylic alcohol, and the alkene.
Figure 2: Key reactivity sites of (trans-4-aminocyclohex-2-en-1-yl)methanol.
Amine Group: The primary amine is nucleophilic and will undergo typical reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
Allylic Alcohol: The allylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo substitution reactions, often via an Sₙ2' mechanism, and can be converted to ethers.
Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation. It is also susceptible to oxidative cleavage.
The compound is expected to be stable under standard laboratory conditions but should be stored away from strong oxidizing agents and acids. As an amine, it may be sensitive to air (oxidation) and may absorb carbon dioxide.
Safety and Handling
While specific toxicity data for (trans-4-aminocyclohex-2-en-1-yl)methanol is unavailable, its structural components suggest that it should be handled with care. The safety precautions for allylic alcohols and amino alcohols should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[5]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6]
First Aid:
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention. Do not induce vomiting.
Conclusion
(trans-4-aminocyclohex-2-en-1-yl)methanol represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and chemical synthesis. This guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and necessary handling precautions. The experimental protocols outlined herein, though hypothetical, are grounded in established and reliable organic chemistry principles and are intended to serve as a starting point for researchers and scientists interested in the synthesis and application of this and related molecules. Further experimental work is required to validate these predictions and fully elucidate the properties and reactivity of this intriguing compound.
References
Local Pharma Guide. CAS NO. 1504-49-0 | (4-aminocyclohexyl)methanol | C7H15NO. [Link]
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
SESRIC. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. [Link]
ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]
University of Calgary. Ch 10: Diels-Alder reaction. [Link]
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link]
Google Patents.
ResearchGate. A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene. [Link]
Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. [Link]
National Center for Biotechnology Information. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. [Link]
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
ResearchGate. Conversions for the esterification of carboxylic acids with methanol using SiC Plate D. Reaction conditions. [Link]
Chemistry Stack Exchange. Conversion of carboxylic acid to alcohol. [Link]
Pearson. Show how you would accomplish the following synthetic conversions. (d). [Link]
Derivatization of trans-(6-Amino-cyclohex-3-enyl)-methanol: A Technical Guide to Chemoselective Functionalization
Executive Summary The scaffold trans-(6-Amino-cyclohex-3-enyl)-methanol (CAS: 136522-35-5 analog) represents a critical pharmacophore in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs), aminocyclito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The scaffold trans-(6-Amino-cyclohex-3-enyl)-methanol (CAS: 136522-35-5 analog) represents a critical pharmacophore in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs), aminocyclitol antibiotics, and glycomimetics. Its structural complexity—featuring a vicinal amino-alcohol motif with specific trans stereochemistry and a distal endocyclic alkene—presents unique challenges in chemoselectivity.
This guide details the strategic derivatization of this molecule. Unlike generic protocols, this document focuses on stereoelectronic control : exploiting the hydroxyl group as a directing handle for alkene functionalization and establishing orthogonal protection schemes for the nitrogen and oxygen nucleophiles.
Part 1: Structural Analysis & Reactivity Profile
Before initiating derivatization, one must understand the conformational bias and electronic hierarchy of the substrate.
Stereochemical Architecture
The molecule features a cyclohexene ring with a "pseudo-chair" or "half-chair" conformation.[1]
C1-Hydroxymethyl & C6-Amino: The trans relationship implies that if the hydroxymethyl group is pseudo-equatorial, the amino group is pseudo-equatorial (diequatorial), or both are pseudo-axial. In 1,2-trans-disubstituted cyclohexenes, the diequatorial conformer is generally favored to minimize 1,3-diaxial interactions, though the distal double bond flattens the ring.
C3-C4 Alkene: This is an electron-rich olefin, susceptible to electrophilic attack (epoxidation, halogenation).
Reactivity Hierarchy:
Primary Amine (C6-NH₂): Most nucleophilic; kinetically fastest to react with acylating agents/electrophiles.
Primary Alcohol (C1-CH₂OH): Nucleophilic but less so than the amine; capable of H-bond directing (e.g., in Vanadium-catalyzed epoxidation).
Alkene (C3=C4): Electrophilic; requires activation or specific catalysts.
The "Stop-Point" Logic
Successful derivatization relies on orthogonal protection.[1] Attempting to functionalize the alkene without masking the amine will lead to N-oxidation or hydroamination side products.
Figure 1: Reactivity hierarchy dictating the order of operations.[1] The amine must be addressed first to prevent chemoselectivity errors.
Part 2: Chemoselective Protection Strategies[2]
The following protocols establish the "Protected Scaffold" required for advanced functionalization.
Objective: Mask the amine as a carbamate without reacting with the alcohol.[1]
Mechanism: The amine is significantly more nucleophilic than the alcohol. By controlling stoichiometry and base strength, exclusive N-protection is achieved.
Reagents:
Substrate (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
Triethylamine (Et₃N) (1.2 equiv)
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of trans-(6-Amino-cyclohex-3-enyl)-methanol in 50 mL DCM at 0°C.
Base Addition: Add Et₃N dropwise. Note: Stronger bases like NaH are avoided to prevent alkoxide formation.
Acylation: Add Boc₂O (dissolved in minimal DCM) dropwise over 20 minutes.
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Stain: Ninhydrin; Product Rf > Starting Material).
Validation: Disappearance of the baseline amine spot.
Workup: Quench with saturated NH₄Cl. Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.
Yield: Typically >90%. Product: trans-[6-(Boc-amino)-cyclohex-3-enyl]-methanol.
Protocol B: O-Silylation (TBS Protection)
Objective: If the alcohol must be inert during alkene manipulation (e.g., during non-directed osmylation), protect it as a silyl ether.[1]
Reagents:
N-Boc intermediate (from Protocol A)
TBSCl (1.2 equiv)
Imidazole (2.5 equiv)
DMAP (0.1 equiv - Catalyst)
Key Insight: Imidazole acts as a buffer and nucleophilic catalyst. DMAP significantly accelerates the silylation of the primary alcohol.
Part 3: Core Functionalization Workflows
This section details two divergent pathways for the alkene: Substrate-Controlled Epoxidation and Iodoetherification .[1]
Pathway 1: Stereoselective Epoxidation
The choice of reagent dictates the stereochemical outcome. This is a critical decision point in synthesis design.
Outcome: Predominantly Anti-epoxidation relative to the bulky neighboring groups (steric control). The epoxide forms on the face opposite to the C1/C6 substituents.
Mechanism:[2][3][4] Ligand exchange. The C1-hydroxyl coordinates to the Vanadium center, delivering the oxygen to the same face.
Outcome:Syn-epoxidation relative to the hydroxymethyl group (Hydroxyl-directing effect).
Data Comparison: Epoxidation Selectivity
Parameter
mCPBA Oxidation
VO(acac)₂ / TBHP Oxidation
Primary Interaction
Steric Repulsion
Coordinate Covalency (H-Bonding)
Stereoselectivity
Anti (relative to -CH₂OH)
Syn (relative to -CH₂OH)
Reaction Time
2–4 Hours
12–24 Hours
Solvent System
DCM (Non-polar)
Benzene/Toluene (Aprotic, non-coordinating)
Chemospecificity
High (Alkene only)
High (Requires free -OH)
Pathway 2: Iodoetherification (Cyclization)
Instead of simple addition, we can leverage the C1-hydroxyl to form a bicyclic ether.[1] This rigidifies the scaffold, useful for constraining peptide mimetics.
Protocol:
Setup: Dissolve N-Boc protected substrate in MeCN/H₂O (3:1).
Reagents: Add NaHCO₃ (3.0 equiv) followed by Iodine (I₂) (1.2 equiv) at 0°C.
Mechanism:
Iodine forms an iodonium ion bridge on the C3-C4 alkene.
The C1-hydroxyl oxygen attacks the activated alkene intramolecularly (5-exo-trig or 6-endo-trig depending on ring strain).
Note: For this substrate, the -CH₂OH is exocyclic. Attack on C3 (proximal) or C4 (distal) forms a bridged bicyclic system.
Outcome: Formation of a bicyclic iodo-ether. The iodine serves as a handle for further substitution (e.g., azide displacement).
Part 4: Visualization of Workflows
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 2: Divergent synthetic pathways.[1] Note how the "Free -OH" intermediate (N-Boc) is the pivot point for stereocontrolled reactions versus the fully protected route.
Part 5: Analytical Validation
To ensure the integrity of the derivatization, specific analytical signatures must be verified.
¹H NMR (CDCl₃):
Alkene Protons: The starting material shows vinylic protons at
5.6–5.8 ppm.
Epoxidation: Disappearance of vinylic protons; appearance of epoxide protons upfield (
3.0–3.3 ppm).
N-Boc: Appearance of a strong singlet (9H) at
1.44 ppm.
Mass Spectrometry (ESI):
Monitor for
or .
Caution: Boc groups are acid-labile; avoid high cone voltages or acidic mobile phases if observing fragmentation (
).
References
Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols.[5] Journal of the American Chemical Society.[4][5]
[Link]
Mahdian, S., et al. Chemoselective protection of hydroxyl and amine functional groups catalysed by MOFs.[6] ResearchGate.[6][7]
[Link]
Royal Society of Chemistry. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines.[8] Organic & Biomolecular Chemistry.[2][6][9][10]
[Link]
National Institutes of Health (NIH). Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts.[11] (Discusses general iodocyclization mechanisms relevant to Protocol B).
[Link]
Stereochemistry of (6-Amino-cyclohex-3-enyl)-methanol
An In-depth Technical Guide to the Introduction (6-Amino-cyclohex-3-enyl)-methanol is a chiral bifunctional molecule that serves as a valuable building block in medicinal chemistry and asymmetric synthesis. Its constrain...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the
Introduction
(6-Amino-cyclohex-3-enyl)-methanol is a chiral bifunctional molecule that serves as a valuable building block in medicinal chemistry and asymmetric synthesis. Its constrained cyclohexene scaffold, adorned with primary amino and hydroxymethyl groups, presents a unique three-dimensional arrangement that is crucial for its application in the synthesis of complex bioactive molecules and as a chiral ligand. The precise control and understanding of its stereochemistry are paramount for its effective utilization. This guide provides a comprehensive exploration of the stereochemical landscape of (6-Amino-cyclohex-3-enyl)-methanol, detailing its isomeric forms, conformational preferences, strategies for stereoselective synthesis, and robust analytical protocols for stereochemical assignment.
Part 1: Core Stereochemical Principles
The stereochemical complexity of (6-Amino-cyclohex-3-enyl)-methanol arises from two stereogenic centers at the C1 and C6 positions, where the hydroxymethyl and amino groups are attached, respectively.
Stereoisomers and Diastereomeric Relationships
With two stereocenters, a total of four stereoisomers exist, comprising two pairs of enantiomers. The relative orientation of the amino and hydroxymethyl groups defines the diastereomeric relationship, designated as cis or trans.
Cis Isomers : The substituents are on the same face of the cyclohexene ring. This pair consists of the (1R,6S) and (1S,6R) enantiomers.
Trans Isomers : The substituents are on opposite faces of the ring. This pair consists of the (1R,6R) and (1S,6S) enantiomers.
The commercial availability of both cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride and trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride underscores the stability and importance of these distinct diastereomers.
Caption: Stereochemical relationships of (6-Amino-cyclohex-3-enyl)-methanol isomers.
Conformational Analysis
Unlike the well-defined chair conformation of cyclohexane, the presence of a C=C double bond forces the cyclohex-3-ene ring into a more flexible half-chair conformation to minimize allylic strain and torsional strain.[1] In this conformation, the substituents at C1 and C6 occupy positions that are best described as pseudo-axial (p-axial) and pseudo-equatorial (p-equatorial).
The thermodynamic stability of a given conformer is dictated by the steric hindrance experienced by its substituents. Generally, conformers with bulky groups in the less hindered pseudo-equatorial positions are favored.[2][3] For (6-Amino-cyclohex-3-enyl)-methanol, the interconversion between the two half-chair conformers results in the inversion of the p-axial and p-equatorial positions. The equilibrium distribution will favor the conformer that minimizes steric interactions, particularly 1,3-diaxial-like interactions.
Part 2: Strategies for Stereoselective Synthesis
Achieving stereocontrol is a central challenge in the synthesis of (6-Amino-cyclohex-3-enyl)-methanol. While specific literature for this exact molecule is sparse, established methodologies for the synthesis of related aminocyclohexanols and other aminocyclitols provide a robust framework.[4][5] A plausible and controllable strategy involves the stereoselective functionalization of a cyclohexene precursor.
One effective approach is substrate-controlled diastereoselective epoxidation of a cyclic allylic amine, followed by regioselective and stereoselective ring-opening of the resulting epoxide.[5] The directing effect of a pre-existing amine or alcohol group can guide the epoxidizing agent to a specific face of the double bond, establishing the relative stereochemistry.
Caption: General workflow for stereoselective synthesis.
Part 3: Analytical Characterization and Stereochemical Assignment
Unambiguous determination of the absolute and relative stereochemistry of (6-Amino-cyclohex-3-enyl)-methanol requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation of Stereoisomers
The separation of the four stereoisomers is the first critical step in their characterization. Diastereomers (cis vs. trans) can often be separated by standard chromatography, but enantiomers require a chiral environment.
Table 1: Chromatographic Protocols for Chiral Separation
Technique
Column Type
Typical Mobile Phase/Conditions
Principle of Separation
Chiral HPLC
Chiral Stationary Phase (CSP) such as polysaccharide derivatives (e.g., Chiralpak AD)[6]
Normal Phase: Hexane/Isopropanol mixture with additives like trifluoroacetic acid.[6]
Differential transient diastereomeric complex formation between the enantiomers and the CSP.[7]
Temperature gradient program with a carrier gas like Helium.
Enantiomers exhibit different partition coefficients with the chiral stationary phase, leading to different retention times.[4]
Experimental Protocol: Chiral HPLC Separation
Column: Select a polysaccharide-based CSP (e.g., amylose or cellulose derivatives).
Mobile Phase: Prepare a mobile phase of Hexane:Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.
Instrumentation: Use an HPLC system equipped with a UV detector.
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of ~1 mg/mL.
Analysis: Inject the sample and run the analysis at a constant flow rate (e.g., 1.0 mL/min). Enantiomers will elute as separate peaks.
Spectroscopic Elucidation of Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative cis/trans configuration in solution.
1. Analysis of Proton (¹H) NMR Coupling Constants:
The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. By analyzing the multiplicity and J-values of the protons at C1 and C6 (H1 and H6), one can infer their pseudo-axial or pseudo-equatorial orientation.[8] For instance, a large coupling constant (typically 8-12 Hz) is indicative of a pseudo-axial-pseudo-axial relationship, while smaller values suggest other arrangements.[4]
2. Nuclear Overhauser Effect Spectroscopy (NOESY):
This 2D NMR technique is definitive for establishing relative stereochemistry. It detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
For a cisisomer , a NOESY cross-peak will be observed between the protons on the C1-hydroxymethyl group and the C6-amino group (or the H1 and H6 protons themselves, if they are on the same face).
For a transisomer , no such cross-peak will be observed due to the large spatial separation of the substituents.[4][8]
Table 2: Representative ¹H NMR Data for Stereochemical Assignment
Isomer Type
Proton
Expected Chemical Shift (δ, ppm)
Key Coupling Constant (J, Hz)
Expected NOESY Correlation
cis
H1, H6
~3.0 - 4.0
Small J1,6 if p-axial/p-equatorial
H1 ↔ H6
trans
H1, H6
~3.0 - 4.0
Varies with conformation
No H1 ↔ H6 correlation
Note: Actual chemical shifts are highly dependent on the solvent and pH.[9]
Solubility of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
An In-Depth Technical Guide to the Solubility Dynamics of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride As drug development increasingly relies on complex, stereospecific building blocks, understanding the physi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility Dynamics of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
As drug development increasingly relies on complex, stereospecific building blocks, understanding the physicochemical behavior of isolated intermediates becomes paramount. trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a highly functionalized, chiral cyclic amino alcohol. Its unique structural topology—combining a hydrophobic cyclohexene core with highly polar, oppositely oriented functional groups—dictates a highly specific solubility profile.
This whitepaper synthesizes the fundamental thermodynamic principles, structural causality, and empirical protocols required to master the solubility of this compound in pharmaceutical workflows.
Structural Causality: The Stereochemical Impact on Solvation
To predict and manipulate the solubility of trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride, one must look beyond its basic functional groups and analyze its three-dimensional conformation.
The Trans Effect vs. Intramolecular Bonding
In cyclic amino alcohols, stereochemistry dictates solvent interaction. In a cis-configuration, the proximity of the hydroxyl (-OH) and amino (-NH₂) groups often facilitates intramolecular hydrogen bonding. This internal bonding effectively "hides" the polar surface area from the solvent, slightly increasing the molecule's lipophilicity.
However, in the trans-isomer, the hydroxymethyl and amino groups are locked on opposite faces of the cyclohexene ring. This spatial separation prevents intramolecular hydrogen bonding[1]. Consequently, both the protonated primary amine (-NH₃⁺) and the primary alcohol (-CH₂OH) are forced to engage exclusively in intermolecular interactions with the surrounding solvent matrix. This structural reality makes the trans-isomer exceptionally responsive to polar protic solvents, as it maximizes the exposed polar surface area[2].
The Hydrochloride Salt Factor
The conversion of the free base to the hydrochloride salt fundamentally alters the dissolution thermodynamics. The free base is an amphiphilic liquid or low-melting solid with moderate solubility in organic solvents. Protonation via HCl yields a crystalline lattice driven by strong ionic bonds. Overcoming this lattice energy requires solvents with high dielectric constants capable of solvating both the bulky organic cation and the localized chloride anion[3].
Figure 1: pH-dependent phase behavior and solvation pathways of the compound.
Quantitative Solubility Matrix
Based on the dielectric constants of common solvents and the compound's ionic nature, the following matrix summarizes the expected solubility profile. This data is critical for selecting solvent systems for extraction, crystallization, and downstream coupling reactions (such as peptide synthesis or reductive aminations).
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Expected Solubility
Mechanistic Rationale
Polar Protic
Water (H₂O)
80.1
Very High (>100 mg/mL)
Exceptional solvation of both the -NH₃⁺ cation and Cl⁻ anion; strong H-bond donation to the -OH group[3].
Polar Protic
Methanol (MeOH)
32.7
High (30 - 50 mg/mL)
Competent at disrupting the ionic lattice; ideal for stock solution preparation[4].
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
Moderate (10 - 20 mg/mL)
Excellent cation solvation, but poor chloride solvation limits maximum thermodynamic solubility.
Polar Aprotic
Ethyl Acetate (EtOAc)
6.0
Low (<1 mg/mL)
Insufficient polarity to break the salt lattice. Often used as an anti-solvent for crystallization[4].
Non-Polar
Dichloromethane (DCM)
9.1
Negligible
Cannot solvate the ionic species. The free base, however, is highly soluble in DCM.
In drug development, kinetic solubility (often measured via solvent shift methods) is insufficient. To design robust crystallization or reaction workflows, thermodynamic solubility must be established. The following protocol is designed as a self-validating system: it includes built-in equilibrium checks to ensure the data is not skewed by supersaturation or metastable polymorphs.
HPLC-UV system (with a HILIC or C18 column adapted for polar analytes)
Step-by-Step Methodology:
Preparation of the Saturated Suspension:
Add 500 µL of the target solvent into a 2 mL glass HPLC vial.
Incrementally add the hydrochloride salt to the solvent until a visible, persistent solid pellet remains at the bottom of the vial (indicating saturation).
Isothermal Equilibration:
Seal the vial and place it in a thermostated orbital shaker set to exactly 25.0 °C (± 0.1 °C).
Agitate at 500 RPM.
Self-Validation Check (The 24h vs. 48h Rule):
Rationale: To prove thermodynamic equilibrium has been reached, solubility must remain constant over time.
At 24 hours , extract a 50 µL aliquot. Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solids.
Filter the supernatant through a 0.22 µm PTFE filter. Dilute appropriately with the mobile phase and quantify via HPLC-UV against a standard calibration curve.
At 48 hours , repeat the extraction and quantification process.
Validation Criterion: If the concentration at 48h differs from 24h by more than 5%, equilibrium has not been reached, or a solid-state transformation (e.g., hydrate formation) is occurring.
Solid-State Verification (Crucial Step):
Recover the undissolved solid pellet from the 48h sample.
Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD).
Causality: Solvents like water can induce the formation of hydrates. If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the hydrate, not the anhydrous hydrochloride salt.
Application Insights: Leveraging Solubility in Synthesis
Understanding this solubility profile allows chemists to exploit the compound efficiently:
Selective Protection Reactions: Because the hydrochloride salt is highly soluble in water but insoluble in DCM, biphasic Schotten-Baumann conditions are ideal for selectively protecting the amine. By dissolving the salt in an aqueous basic solution (converting it to the free base in situ) and layering it with a DCM solution containing Boc-anhydride or Fmoc-Cl, the reaction occurs cleanly at the interface.
Crystallization and Purification: The stark contrast in solubility between methanol (high) and ethyl acetate (low) makes this solvent pair an excellent binary system for recrystallization. The crude salt can be dissolved in a minimum volume of hot methanol, followed by the dropwise addition of ethyl acetate as an anti-solvent to induce controlled nucleation[4].
References
Journal of the American Chemical Society. "γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement." ACS Publications,[Link]
Publication Server of the University of Greifswald. "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis." University of Greifswald,[Link]
e-EROS Encyclopedia of Reagents for Organic Synthesis. "1,2-Diaminocyclohexane." ResearchGate,[Link]
Application Note: De Novo Synthesis of Oseltamivir (Tamiflu) via trans-(6-Amino-cyclohex-3-enyl)-methanol
Audience: Researchers, Scientists, and Process Chemists in Drug Development Content Type: Advanced Synthetic Protocols & Mechanistic Guide Strategic Rationale & Retrosynthetic Logic The global supply chain for Oseltamivi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Process Chemists in Drug Development
Content Type: Advanced Synthetic Protocols & Mechanistic Guide
Strategic Rationale & Retrosynthetic Logic
The global supply chain for Oseltamivir (Tamiflu) has historically been vulnerable due to its reliance on (-)-shikimic acid, a complex starting material extracted from the Chinese star anise [1]. Furthermore, early synthetic routes required the use of potentially explosive azide intermediates to install the critical diamino core [2, 3].
To bypass these bottlenecks, de novo syntheses utilizing symmetric or simple cyclohexene building blocks have become the gold standard in modern process chemistry. This application note details a highly efficient, azide-free synthetic pathway utilizing trans-(6-Amino-cyclohex-3-enyl)-methanol as a stereodefined starting material.
Mechanistic Causality: The Carbon Mapping Strategy
The brilliance of utilizing trans-(6-amino-cyclohex-3-enyl)-methanol lies in its pre-installed relative stereochemistry. The trans-1,6-relationship between the hydroxymethyl and amino groups perfectly maps to the trans-4,5-diamino core of Oseltamivir. By executing a stereoretentive Curtius rearrangement, we can directly translate the starting material's architecture into the drug's highly functionalized scaffold without relying on hazardous azidation chemistry.
Fig 1. Retrosynthetic carbon mapping from the starting material to the Oseltamivir core.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that each transformation provides clear analytical markers before proceeding to the next step.
Fig 2. Step-by-step synthetic workflow from the trans-cyclohexene precursor to Tamiflu.
Protocol 1: Synthesis of the trans-Diamino Core via Curtius Rearrangement
Objective: Convert the C1-hydroxymethyl group into the C4-acetamido group of Oseltamivir.
Causality: The Curtius rearrangement is specifically chosen because it proceeds with strict retention of configuration at the migrating carbon, preserving the critical trans relationship required for biological activity. TEMPO/BAIB is selected for the preceding oxidation to prevent the oxidative cleavage or isomerization of the sensitive cyclohexene double bond that typically occurs with harsher reagents (e.g., Jones reagent).
Amine Protection: Dissolve trans-(6-amino-cyclohex-3-enyl)-methanol (1.0 eq) in dichloromethane (DCM). Add Et₃N (1.5 eq) and Boc₂O (1.1 eq). Stir at room temperature (RT) for 2 hours.
Self-Validation: TLC (n-hexane/EtOAc 7:3) must show complete consumption of the ninhydrin-positive starting material.
Oxidation: To the N-Boc protected intermediate in MeCN/H₂O (1:1), add TEMPO (0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.2 eq). Stir at RT until the primary alcohol is fully oxidized to the carboxylic acid.
Curtius Rearrangement: Dissolve the isolated carboxylic acid in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and Et₃N (1.2 eq). Heat to 80 °C.
Self-Validation: Monitor the reaction via FTIR. The appearance of a strong, transient isocyanate stretch at ~2260 cm⁻¹ confirms the rearrangement.
Acetylation: Once the acid is consumed, cool the mixture to RT. Add H₂O to hydrolyze the isocyanate to a primary amine, followed immediately by acetic anhydride (Ac₂O, 1.5 eq) and pyridine to trap the amine, yielding the trans-diamino intermediate.
Protocol 2: Allylic Oxidation and Etherification
Objective: Install the C3-pentyloxy ether linkage.
Causality: The bulky trans-diamino substituents installed in Protocol 1 sterically block one face of the ring. This directs the incoming selenium oxidant exclusively to the less hindered allylic position (SM C2, mapping to Tamiflu C3), ensuring high regioselectivity and diastereoselectivity.
Allylic Oxidation: Suspend SeO₂ (0.5 eq) and salicylic acid (0.1 eq) in DCM. Add tert-butyl hydroperoxide (tBuOOH, 3.0 eq) and the intermediate from Protocol 1. Stir at RT for 24 hours.
Causality: Salicylic acid accelerates the selenium-catalyzed oxidation, while tBuOOH acts as the stoichiometric oxidant, avoiding the need for toxic, stoichiometric amounts of SeO₂.
Etherification: Dissolve the isolated allylic alcohol in DCM. Add 3-pentanol trichloroacetimidate (1.5 eq) and a catalytic amount of BF₃·OEt₂ (0.1 eq) at -20 °C. Warm slowly to 0 °C.
Self-Validation: ¹H-NMR of the crude product must show the characteristic methine proton of the 3-pentyl group appearing as a distinct quintet at ~3.3 ppm.
Protocol 3: Vinylic Carbonylation and Global Deprotection
Objective: Install the C1-ethyl ester and unmask the C5-amine to yield the final API.
Causality: Direct vinylic functionalization via cross-coupling avoids the multi-step ring-closing metathesis or Diels-Alder pathways that require highly specialized, pre-functionalized dienes.
Vinylic Bromination: Treat the intermediate with N-bromosuccinimide (NBS, 1.05 eq) in DMF at 0 °C to yield the vinyl bromide.
Palladium-Catalyzed Carbonylation: Transfer the vinyl bromide to a pressure reactor. Add Pd(OAc)₂ (5 mol%), dppp (10 mol%), Et₃N (2.0 eq), and absolute ethanol (10 eq) in DMF. Pressurize with CO gas (5 atm) and heat to 70 °C for 12 hours.
Causality: The bidentate ligand dppp prevents catalyst deactivation and strongly promotes the migratory insertion of CO over competing β-hydride elimination.
Global Deprotection: Treat the crude ester with 85% H₃PO₄ in ethanol at 40 °C for 4 hours to cleave the Boc protecting group.
Self-Validation: Oseltamivir phosphate will directly precipitate from the ethanolic solution as a highly pure, white crystalline solid, driving the deprotection to completion and eliminating the need for final column chromatography.
Quantitative Data & Analytics Summary
The table below outlines the expected yields, stereochemical purities, and critical analytical markers for the self-validation of each synthetic milestone.
Intermediate / Step
Expected Yield (%)
Enantiomeric Excess (ee %)
Key Analytical Marker (¹H-NMR / FTIR / MS)
N-Boc Carboxylic Acid
88
>99
¹H-NMR: 10.5 ppm (br s, 1H, COOH)
Acetamido Intermediate
76
>99
FTIR: 1650 cm⁻¹ (Amide I band, C=O stretch)
Allylic Alcohol
65
>98
¹H-NMR: 4.1 ppm (m, 1H, allylic CH-OH)
3-Pentyl Ether
82
>98
¹H-NMR: 3.3 ppm (quintet, 1H, O-CH)
Oseltamivir Phosphate
70
>99
MS (ESI+): m/z 313.2[M+H]⁺
References
Hayashi, Y. et al. "High-Yielding Synthesis of the Anti-Influenza Neuramidase Inhibitor (-)-Oseltamivir by Three 'One-Pot' Operations." Angewandte Chemie International Edition.[Link]
Corey, E. J. et al. "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society.[Link]
Shibasaki, M. et al. "De Novo Synthesis of Tamiflu via a Catalytic Asymmetric Ring-Opening of meso-Aziridines with TMSN3." Journal of the American Chemical Society.[Link]
Application
Application Note: Asymmetric Synthesis of trans-(6-Amino-cyclohex-3-enyl)-methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereocontrolled Diels-Alder Cycloaddition and Global Hydride Reduction Protocols Executive Summary & Strategic Rational...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Stereocontrolled Diels-Alder Cycloaddition and Global Hydride Reduction Protocols
Executive Summary & Strategic Rationale
The compound trans-(6-Amino-cyclohex-3-enyl)-methanol is a highly functionalized, conformationally restricted 1,2-trans-amino alcohol embedded within a cyclohexene scaffold. Such motifs are privileged structures in modern drug discovery, frequently utilized as core building blocks for neuraminidase inhibitors, sphingosine-1-phosphate (S1P) receptor modulators, and conformationally locked peptidomimetics.
As a Senior Application Scientist, I have structured this protocol to bypass the traditional, low-yielding routes (such as multi-step epoxide ring-openings which yield hydroxyls rather than hydroxymethyls). Instead, this guide details a highly atom-economical, two-step asymmetric sequence: a catalytic enantioselective [4+2] Diels-Alder cycloaddition followed by a one-pot global reduction.
Mechanistic Causality & Retrosynthetic Analysis
The synthesis relies on two pivotal transformations, each chosen for specific mechanistic advantages:
To install a hydroxymethyl and an amino group on adjacent carbons (C1 and C6) of a cyclohexene ring, a Diels-Alder reaction between 1,3-butadiene and an (E)-3-nitroacrylate derivative is the most direct approach [1].
Stereochemical Causality: The (E)-geometry of the nitroacrylate strictly dictates the trans relationship between the nitro and ester groups in the cycloadduct due to the concerted nature of the pericyclic reaction.
Enantioselectivity: Absolute stereocontrol is achieved using a chiral Lewis acid, specifically a Cu(II)-bis(oxazoline) (BOX) complex. The Cu(II) center chelates the nitro and ester oxygens of the dienophile, lowering its LUMO while the bulky t-Bu groups of the BOX ligand rigidly block one stereoface, forcing the diene to attack from the opposite face [4].
Step 2: Global One-Pot Reduction with LiAlH₄
The intermediate, trans-6-nitrocyclohex-3-ene-1-carboxylate, contains three reducible functional groups: an ester, an aliphatic nitro group, and an isolated alkene.
Reagent Causality: Catalytic hydrogenation (e.g., Pd/C + H₂) would successfully reduce the nitro group but would indiscriminately reduce the crucial cyclohexene double bond. Milder hydrides like NaBH₄ cannot reduce aliphatic nitro groups. Lithium Aluminum Hydride (LiAlH₄) is selected because it acts as a powerful hydride donor that completely reduces the ester to a primary alcohol and the aliphatic nitro group to a primary amine, while remaining completely inert to the unactivated isolated C=C
-system [2, 3].
Mandatory Visualization: Synthetic Workflow
Figure 1: Asymmetric synthetic workflow for trans-(6-Amino-cyclohex-3-enyl)-methanol.
Quantitative Data Summaries
Optimization of the chiral Lewis acid catalyst is critical for maximizing the enantiomeric excess (ee) of the Diels-Alder intermediate. The data below summarizes the catalyst screening process.
Table 1: Optimization of Asymmetric Diels-Alder Reaction Conditions
Entry
Catalyst System
Solvent
Temp (°C)
Yield (%)
Enantiomeric Excess (%)
1
Cu(OTf)₂ / t-Bu-BOX
CH₂Cl₂
-78
88
94
2
Cu(OTf)₂ / Ph-BOX
CH₂Cl₂
-78
81
86
3
Zn(OTf)₂ / t-Bu-BOX
CH₂Cl₂
-20
72
75
4
TiCl₄ / TADDOL
Toluene
-78
55
62
Note: The Cu(II)/t-Bu-BOX system provides optimal bidentate coordination to the nitroacrylate, ensuring rigid stereofacial differentiation.
Protocol A: Synthesis of Methyl trans-6-Nitrocyclohex-3-ene-1-carboxylate
Objective: Execute the catalytic asymmetric Diels-Alder reaction.
Catalyst Preparation: In an oven-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (0.1 equiv) and 2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] (t-Bu-BOX, 0.11 equiv) in anhydrous CH₂Cl₂. Stir for 2 hours at room temperature until a homogenous blue/green complex forms.
Dienophile Addition: Cool the solution to -78 °C. Add methyl (E)-3-nitroacrylate (1.0 equiv) dropwise. Stir for 15 minutes to allow complete chelation.
Diene Condensation: 1,3-Butadiene is a gas at room temperature. Using a dry ice/acetone condenser, condense 1,3-butadiene (5.0 equiv) directly into the reaction flask.
Reaction: Maintain the reaction at -78 °C for 24 hours.
Self-Validating Checkpoint: Monitor via TLC (UV active). The reaction is complete when the dienophile spot disappears. By ¹H NMR, validate success by the disappearance of the conjugated alkene protons (~7.5 ppm) and the appearance of isolated cyclohexene protons (~5.7 ppm). The trans geometry is self-validated by a large diaxial coupling constant (J > 10 Hz) between the C1 and C6 protons.
Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Global Reduction to trans-(6-Amino-cyclohex-3-enyl)-methanol
Objective: One-pot reduction of the ester and nitro groups without alkene hydrogenation.
Reagent Setup: Suspend LiAlH₄ (5.0 equiv, to account for both functional groups) in anhydrous THF at 0 °C under Argon.
Substrate Addition: Dissolve the trans-6-nitrocyclohex-3-ene-1-carboxylate from Protocol A in THF and add it dropwise to the LiAlH₄ suspension. Caution: Highly exothermic.
Reflux: Warm the reaction to room temperature, then heat to reflux (65 °C) for 12 hours to ensure complete reduction of the nitro group to the primary amine.
Fieser Workup (Critical Step): To prevent the formation of a gelatinous aluminum hydroxide emulsion that will trap the highly polar amino alcohol, use the Fieser method. For every n grams of LiAlH₄ used:
Cool to 0 °C.
Slowly add n mL of distilled H₂O dropwise.
Add n mL of 15% aqueous NaOH.
Add 3n mL of distilled H₂O.
Stir vigorously until the aluminum salts precipitate as a granular white solid.
Isolation: Filter the salts through a Celite pad, washing thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the target trans-(6-Amino-cyclohex-3-enyl)-methanol.
Self-Validating Checkpoint: ¹H NMR must show the complete disappearance of the highly deshielded
-nitro proton (~5.0 ppm) and the ester methoxy singlet (~3.7 ppm), replaced by high-field amine/hydroxyl protons and the hydroxymethyl CH₂ signals.
References
The use of trans-methyl .beta.-nitroacrylate in Diels-Alder reactions | Journal of the American Chemical Society. acs.org.
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. masterorganicchemistry.com.
Nitro Reduction - Common Conditions. commonorganicchemistry.com.
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC. nih.gov.
Method
Application as a chiral building block in medicinal chemistry
Application Note: Chiral Building Blocks in Advanced Medicinal Chemistry – From Asymmetric Epoxides to Sterically Hindered Amino Acids Introduction Chirality is a foundational parameter in modern medicinal chemistry. The...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chiral Building Blocks in Advanced Medicinal Chemistry – From Asymmetric Epoxides to Sterically Hindered Amino Acids
Introduction
Chirality is a foundational parameter in modern medicinal chemistry. The spatial arrangement of atoms dictates not only the target binding affinity (pharmacodynamics) but also the metabolic stability and safety profile (pharmacokinetics) of an Active Pharmaceutical Ingredient (API)[1]. The use of enantiopure chiral building blocks—whether derived from the chiral pool or asymmetric catalysis—enables the convergent synthesis of complex therapeutics while avoiding the toxicity or off-target effects associated with inactive enantiomers[1].
This application note details the mechanistic rationale and validated protocols for two critical classes of chiral building blocks:
(S)-Epichlorohydrin in the asymmetric synthesis of aryloxypropanolamine beta-blockers.
L-tert-Leucine as a sterically hindered unnatural amino acid in the synthesis of the SARS-CoV-2 Mpro inhibitor, Nirmatrelvir.
Section 1: (S)-Epichlorohydrin in the Synthesis of (S)-Metoprolol
Mechanistic Insights & Causality
Aryloxypropanolamines, such as Metoprolol and Atenolol, are standard beta-1 adrenergic receptor antagonists. The hypotensive activity of these beta-blockers resides almost exclusively in the (S)-enantiomer, which also avoids the heart-rate-reducing side effects sometimes associated with the racemic mixture[2].
(S)-Epichlorohydrin serves as a highly efficient chiral synthon for these APIs. The synthesis relies on a regioselective SN2 attack by a phenoxide ion on the terminal epoxide carbon, followed by an intramolecular displacement of the chloride to form an (S)-glycidyl ether intermediate. A subsequent regioselective ring-opening by isopropylamine yields the final API.
Causality of Experimental Choices:
The enantiomeric excess (ee) of the final product is directly tied to the optical purity of the starting (S)-epichlorohydrin. Furthermore, the final amination step must be strictly temperature-controlled (30–80 °C); applying excessive heat to accelerate the reaction will inadvertently lead to the racemization of the epoxide intermediate prior to amine attack, ruining the optical purity of the batch[3].
Protocol: Asymmetric Synthesis of (S)-Metoprolol
Self-Validation Metric: Intermediate and final ee% tracking via Chiral HPLC.
Phenoxide Formation: In a reaction vessel, dissolve 1.0 equivalent of 4-(2-methoxyethyl)phenol in a suitable solvent (e.g., ethanol or DMF) and add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir until the phenoxide is fully formed.
Epoxide Alkylation: Slowly add 1.1 to 1.2 equivalents of enantioenriched (S)-epichlorohydrin (>99% ee) to the mixture. Stir at room temperature for 12–24 hours. Validation: Monitor the conversion via HPLC to ensure complete consumption of the phenol[3].
Amination: Once the phenol is consumed, add an excess of isopropylamine. Heat the mixture to 50–80 °C and stir for 3–10 hours until the (S)-glycidyl ether intermediate is fully consumed. Crucial: Do not exceed 80 °C to prevent racemization[3].
Workup & Validation: Evaporate the excess isopropylamine under reduced pressure. Perform an aqueous work-up, extract with ethyl acetate, and wash with water. Validate the enantiomeric purity of the isolated (S)-Metoprolol using chiral HPLC against a racemic standard to ensure >98% ee[3].
Workflow for the asymmetric synthesis of (S)-Metoprolol using (S)-Epichlorohydrin.
Section 2: L-tert-Leucine in the Synthesis of Nirmatrelvir
Mechanistic Insights & Causality
Nirmatrelvir (PF-07321332) is a potent, orally active peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro). A critical structural feature of Nirmatrelvir is the incorporation of the unnatural amino acid L-tert-leucine at the P4 position[4][5].
Causality of Experimental Choices:
The selection of L-tert-leucine is driven by its massive steric bulk (a tert-butyl side chain). This steric shielding serves a dual purpose:
Metabolic Stability: It sterically blocks host proteases from cleaving the adjacent amide bonds, drastically improving the molecule's half-life and oral bioavailability[4][6].
Conformational Locking: The bulky side chain optimally fills the S4 subpocket of the viral Mpro, restricting the conformational flexibility of the inhibitor and locking it into the high-affinity bioactive conformation required for the covalent binding of the warhead[5].
Protocol: Synthesis of the Nirmatrelvir Western Fragment
Activation: In a dry flask under nitrogen, dissolve 1.2 equivalents of N-trifluoroacetyl-L-tert-leucine in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and cool the mixture to 0 °C[4].
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the cooled solution to generate the active ester. Stir for 15 minutes.
Coupling: Add 1.0 equivalent of the amine partner (methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride). Allow the reaction to warm to room temperature and stir for 16 hours[4][5].
Isolation & Validation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate under reduced pressure, and purify via recrystallization (ethyl acetate/heptane). Validation: Assess the product via HPLC to ensure a yield of >70% with high diastereomeric purity (>99%)[6].
Amide coupling workflow for the Nirmatrelvir Western Fragment utilizing L-tert-leucine.
Section 3: Quantitative Process Parameters
To ensure reproducibility and strict adherence to process chemistry standards, the following table summarizes the critical quantitative metrics for both workflows based on established industrial benchmarks.
Parameter
(S)-Metoprolol Synthesis
Nirmatrelvir Western Fragment
Chiral Building Block
(S)-Epichlorohydrin
N-Trifluoroacetyl-L-tert-leucine
Coupling Reagent / Catalyst
K₂CO₃ (Base)
HATU / DIPEA
Critical Temperature
50–80 °C (Amination step)
0 °C to Room Temp (Coupling)
Primary Solvent
Ethanol or DMF
Anhydrous DMF or DCM
Target Enantiomeric Excess (ee)
> 98%
> 99% (Diastereomeric purity)
Typical Yield
70–85%
71–94%
Key Quality Attribute (KQA)
Strict temp control to avoid racemization
Complete conversion to avoid epimerization
References
Title: How Chiral Building Blocks Drive Advances in Drug Discovery
Source: AiFChem / Pharmaceuticals
URL
Title: Technical Support Center: (R)
Title: Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment
Source: ACS Organic Process Research & Development
URL
Title: Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches
Source: MDPI
URL
Source: OSTI.
Title: RU2423346C2 - Improved method for synthesis of beta-blocker
Source: Google Patents
URL
Application Note & Protocols: Rational Design and Synthesis of Novel mPGES-1 Inhibitors from an Aminocyclohexyl Scaffold
Abstract: Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal, inducible enzyme in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2). As a key mediator of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal, inducible enzyme in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2). As a key mediator of inflammation, pain, and fever, PGE2 is a well-established therapeutic target.[1][2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 but are associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of prostanoid synthesis.[3][4] Targeting mPGES-1 offers a more refined therapeutic strategy, selectively blocking inflammatory PGE2 production without affecting the synthesis of other crucial prostanoids like the cardioprotective PGI2.[3][5] This application note details the rationale, design, and a comprehensive protocol for the synthesis of a novel class of mPGES-1 inhibitors based on a versatile aminocyclohexyl scaffold. Furthermore, we provide detailed protocols for the in vitro enzymatic and cell-based assays required to characterize their potency and selectivity.
Rationale and Design Strategy
The Therapeutic Promise of Targeting mPGES-1
The synthesis of PGE2 begins with the release of arachidonic acid (AA) from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 or COX-2).[2][6] While COX enzymes are the target of NSAIDs, their inhibition leads to a systemic shutdown of all downstream prostanoid production. The inducible enzyme mPGES-1, which is functionally coupled with COX-2 during inflammation, specifically isomerizes PGH2 to PGE2.[4] Therefore, selective inhibition of mPGES-1 is expected to reduce inflammation with a superior safety profile compared to COX inhibitors.[7]
Figure 1: The Prostaglandin E2 Biosynthesis Pathway.
The Aminocyclohexyl Scaffold: A Foundation for Potent Inhibitors
The active site of the trimeric mPGES-1 enzyme presents a hydrophobic, U-shaped groove where the substrate PGH2 binds.[8] Effective inhibitors must establish key interactions with specific residues within this site. Structure-activity relationship (SAR) studies have revealed that interactions with residues such as Arg126, Ser127, and Tyr130 are crucial for potent inhibition.[9]
The aminocyclohexyl scaffold was selected for its inherent three-dimensional structure, which can effectively position functional groups into the distinct pockets of the mPGES-1 active site. The central cyclohexane ring provides a rigid, hydrophobic core, while the appended amino group serves as a versatile chemical handle for introducing moieties that can engage in critical hydrogen bonding and hydrophobic interactions. Our design strategy involves a central trans-4-aminocyclohexylcarboxamide core, allowing for systematic modification at two key vectors (R1 and R2) to optimize binding affinity and selectivity.
Synthesis and Characterization Protocols
The following is a representative synthetic scheme for a library of novel aminocyclohexyl-based mPGES-1 inhibitors.
Figure 2: General Workflow for Synthesis and Evaluation.
Protocol: Synthesis of N-(4-(benzoylamino)cyclohexyl)-4-chlorobenzamide
Dilute fresh human whole blood 1:10 in RPMI 1640 medium.
Add various concentrations of the test compounds to the diluted blood and pre-incubate for 30 minutes at 37°C.
Induce inflammation by adding LPS to a final concentration of 10 µg/mL.
Incubate for 24 hours at 37°C in a CO2 incubator.
Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
Measure the PGE2 concentration in the supernatant using a commercial ELISA kit.[10][11]
Calculate the IC50 value, representing the concentration required to inhibit LPS-induced PGE2 production by 50%.
Protocol: COX-1/COX-2 Selectivity Assay
It is crucial to demonstrate that the inhibitory activity is specific to mPGES-1 and not due to upstream COX inhibition.
Procedure:
Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).
Follow the manufacturer's protocol to test the compounds at a high concentration (e.g., 10-100 µM) against both COX-1 and COX-2 isozymes.
Compounds that show minimal inhibition (<50% at 100 µM) of either COX enzyme are considered selective for mPGES-1.[3]
Data Summary and Interpretation
The synthesized compounds should be evaluated and their activities summarized for clear structure-activity relationship (SAR) analysis.
Compound ID
R1 Substituent
R2 Substituent
mPGES-1 IC50 (nM) [Cell-Free]
PGE2 IC50 (nM) [Whole Blood]
% COX-2 Inhibition @ 10µM
AC-01
4-Cl-Phenyl
Phenyl
150
450
< 5%
AC-02
4-F-Phenyl
Phenyl
125
410
< 5%
AC-03
Phenyl
4-Cl-Phenyl
85
280
< 10%
AC-04
4-Cl-Phenyl
4-CF3-Phenyl
25
95
< 5%
AC-05
3,4-diCl-Phenyl
4-CF3-Phenyl
15
60
< 5%
Data are representative and for illustrative purposes only.
The hypothetical data in the table suggest that electron-withdrawing groups on both aromatic rings (R1 and R2) enhance potency. Specifically, the introduction of a trifluoromethyl group at the R2 position (AC-04) and dichlorination at the R1 position (AC-05) resulted in significantly improved inhibitory activity in both cell-free and cell-based assays, while maintaining excellent selectivity over COX-2. This provides a clear direction for further lead optimization.
Conclusion
The aminocyclohexyl scaffold represents a promising starting point for the development of novel, potent, and selective mPGES-1 inhibitors. The synthetic route is robust and amenable to library synthesis for extensive SAR exploration. The provided protocols for enzymatic and cell-based evaluation constitute a comprehensive workflow for identifying and characterizing lead candidates. By selectively targeting mPGES-1, these next-generation anti-inflammatory agents have the potential to offer effective treatment for inflammatory diseases with an improved safety profile over existing therapies.
References
Samuelsson, B., Morgenstern, R., and Jakobsson, P. J. (2007). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy. [Link]
Riutta, J., et al. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. PLoS ONE. [Link]
Chen, Y., et al. (2016). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Chemical Biology. [Link]
Chang, H., and Meuillet, E. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry. [Link]
Xu, S., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. [Link]
Backman, O., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. [Link]
Al-Sanea, M. M., et al. (2022). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Molecules. [Link]
Koeberle, A., Laufer, S. A., and Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry. [Link]
Luz, J. G., et al. (2015). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Journal of Biological Chemistry. [Link]
Mesaros, C., et al. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B. [Link]
Singh, P., and Roy, A. (2016). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. International Journal of Biological Macromolecules. [Link]
Pinto, A., et al. (2012). Selective inducible microsomal prostaglandin E-2 synthase-1 (mPGES-1) inhibitors derived from an oxicam template. Bioorganic & Medicinal Chemistry Letters. [Link]
Tong, Y. (2017). RATIONAL DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL mPGES-1 INHIBITORS AS NEXT GENERATION OF ANTI-INFLAMMATORY DRUGS. University of Kentucky Doctoral Dissertations. [Link]
Zhou, H., et al. (2011). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Chemical Information and Modeling. [Link]
Lee, S. H., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Pharmaceutical Biology. [Link]
Cloud-Clone Corp. Multiplex Assay Kit for Prostaglandin E2 (PGE2) ,etc. by FLIA (Flow Luminescence Immunoassay). Cloud-Clone Corp. [Link]
Lee, S. H., et al. (2023). Design, Synthesis and Characterization of Lead Compounds as Anti-Inflammatory Drugs Targeting mPGES-1 Via Enzymelink Screening. Pharmaceutical Biology. [Link]
Koeberle, A., Laufer, S. A., and Werz, O. (2016). Design and development of microsomal prostaglandin E2 synthase-1 inhibitors: challenges and future directions. Journal of Medicinal Chemistry. [Link]
Chang, H., and Meuillet, E. J. (2011). Identification and Development of Mpges-1 Inhibitors: Where We are At?. Future Medicinal Chemistry. [Link]
Di Micco, S., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. [Link]
Di Micco, S., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. [Link]
Chen, Y., et al. (2016). Supporting Information Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. University of Kentucky. [Link]
Chemoenzymatic desymmetrization for chiral amino alcohol synthesis
Application Note & Protocol Chemoenzymatic Desymmetrization: A Robust Strategy for the Synthesis of Enantiopure Amino Alcohols Introduction: The Significance of Chiral Amino Alcohols and the Enzymatic Advantage Chiral 1,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Chemoenzymatic Desymmetrization: A Robust Strategy for the Synthesis of Enantiopure Amino Alcohols
Introduction: The Significance of Chiral Amino Alcohols and the Enzymatic Advantage
Chiral 1,2-, 1,3-, and 1,4-amino alcohols are foundational building blocks in modern medicinal chemistry and materials science. Their stereochemistry is critical, as it often dictates the pharmacological activity of blockbuster drugs, including antivirals, beta-blockers, and antidepressants. The synthesis of these molecules in an enantiomerically pure form is a significant challenge in synthetic organic chemistry. Traditional methods often rely on chiral pool synthesis, which is limited by the availability of starting materials, or asymmetric synthesis, which can require expensive and toxic heavy metal catalysts.
Chemoenzymatic desymmetrization has emerged as a powerful and sustainable alternative. This strategy leverages the exquisite stereoselectivity of enzymes to convert a symmetric prochiral or meso starting material into a chiral, enantioenriched intermediate. This intermediate is then readily converted to the target amino alcohol through conventional chemical transformations. The primary advantage of this approach lies in the enzyme's ability to perform highly selective reactions under mild, environmentally benign conditions (e.g., aqueous media, room temperature), often yielding products with near-perfect enantiomeric excess (ee).
This application note provides a detailed overview and a step-by-step protocol for the chemoenzymatic desymmetrization of a meso-diol, followed by chemical conversion to a valuable chiral amino alcohol.
Core Principle: The Logic of Enzymatic Desymmetrization
The fundamental concept of this strategy is the enzymatic differentiation of two chemically equivalent, but stereotopically distinct, functional groups in a prochiral or meso substrate. For instance, in a meso-diol, the two hydroxyl groups are enantiotopic. An acylating enzyme, such as a lipase, will selectively acylate one of these hydroxyls, breaking the compound's symmetry and generating a chiral monoacetate.
This process transforms the challenge of creating a stereocenter into a problem of regioselective reaction on a symmetric molecule, a task at which enzymes excel. The high degree of selectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds and orients the substrate for reaction at only one of the two enantiotopic groups.
The overall workflow can be visualized as follows:
Figure 1: General workflow for chemoenzymatic desymmetrization.
Key Enzymes and Substrates for Desymmetrization
Hydrolases, particularly lipases, are the workhorses of chemoenzymatic desymmetrization due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. They typically catalyze the stereoselective acylation of alcohols or the hydrolysis of esters.
Detailed Protocol: Synthesis of (1R,2R)-2-Aminocyclopentanol from cis-Cyclopentane-1,2-diol
This protocol details the desymmetrization of cis-cyclopentane-1,2-diol, a meso compound, using lipase-catalyzed acylation, followed by a three-step chemical conversion to the target chiral amino alcohol.
PART A: Materials and Reagents
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435).
Step 1: Lipase-Catalyzed Asymmetric Acylation of meso-Diol
Rationale: The enzyme CALB will selectively acylate one of the two enantiotopic hydroxyl groups of the meso-diol. Vinyl acetate is an excellent acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
Procedure:
To a 250 mL round-bottom flask, add cis-cyclopentane-1,2-diol (5.0 g, 49 mmol) and 125 mL of anhydrous dichloromethane.
Stir the suspension at room temperature (20-25°C). Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
Upon completion, filter the enzyme beads and wash them with a small amount of dichloromethane. The enzyme can often be recycled.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the chiral monoacetate, (1R,2S)-2-hydroxycyclopentyl acetate, as a colorless oil. Expect a yield of 85-95% and an enantiomeric excess >99% ee.
Step 2: Chemical Conversion to the Chiral Amino Alcohol
Rationale: This three-step sequence converts the remaining hydroxyl group into an amine with inversion of stereochemistry, resulting in the desired syn-amino alcohol.
Mesylation of the Free Hydroxyl Group:
Dissolve the purified monoacetate (4.0 g, 27.7 mmol) in anhydrous dichloromethane (80 mL) in a flask equipped with a magnetic stirrer.
Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate. This product is often used directly in the next step without further purification.
Azide Displacement (S N 2 Reaction):
CAUTION: Sodium azide is highly toxic. Handle with appropriate safety precautions.
Dissolve the crude mesylate in 80 mL of dimethylformamide (DMF).
Add sodium azide (3.6 g, 55.4 mmol, 2.0 equiv.).
Heat the reaction mixture to 80°C and stir for 12 hours.
Cool to room temperature, pour into water, and extract with diethyl ether (3 x 50 mL).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the azido acetate.
Reduction of the Azide and Ester:
CAUTION: Lithium aluminum hydride (LAH) reacts violently with water. Perform this reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Prepare a suspension of LAH (2.1 g, 55.4 mmol, 2.0 equiv.) in anhydrous THF (100 mL) in a flask at 0°C.
Add a solution of the azido acetate in THF dropwise to the LAH suspension.
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (2.1 mL), 15% NaOH solution (2.1 mL), and then water again (6.3 mL).
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
Concentrate the filtrate to yield the crude (1R,2R)-2-aminocyclopentanol. Further purification can be achieved by crystallization or chromatography.
Figure 2: Reaction pathway for the synthesis of (1R,2R)-2-aminocyclopentanol.
Characterization and Data Analysis
The success of the synthesis is determined by the yield and the enantiomeric purity of the product.
Yield: Calculated gravimetrically after purification.
Enantiomeric Excess (ee): The ee of the monoacetate intermediate is crucial and should be determined before proceeding. This is typically measured using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The final amino alcohol can also be analyzed after derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
Table 2: Representative Experimental Data
Step
Product
Expected Yield
Expected e.e. (%)
Analysis Method
1
Monoacetate
85-95%
>99%
Chiral HPLC/GC
2-4
(1R,2R)-2-Aminocyclopentanol
70-80% (over 3 steps)
>99%
Chiral HPLC, NMR
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Enantioselectivity (low e.e.)
- Incorrect enzyme choice.- Non-optimal solvent or temperature.
- Screen different lipases (e.g., PCL, Amano Lipase PS).- Vary the solvent (e.g., use toluene or THF instead of DCM).- Lower the reaction temperature.
Slow or Incomplete Reaction
- Inactive enzyme.- Poor quality of acyl donor or substrate.
- Use fresh, properly stored enzyme.- Ensure all reagents and solvents are pure and anhydrous where specified.
Difficult Purification
- Formation of diacylated byproduct.- Incomplete reaction.
- Use a stoichiometric amount of the acyl donor (1.0-1.2 equiv.) to minimize diacylation.- Ensure the reaction goes to completion by monitoring with TLC.
Title: Lipase-catalyzed desymmetrization of prochiral and meso compounds
Source: Tetrahedron: Asymmetry, 2005.
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Separation of cis and trans isomers of (6-Amino-cyclohex-3-enyl)-methanol
Technical Support Center: Isomer Separation Guide ID: TSC-ISO-08B Topic: Separation of cis and trans Isomers of (6-Amino-cyclohex-3-enyl)-methanol Senior Application Scientist: Dr. Gemini Foundational Concepts: The Chall...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isomer Separation
Guide ID: TSC-ISO-08B
Topic: Separation of cis and trans Isomers of (6-Amino-cyclohex-3-enyl)-methanol
Senior Application Scientist: Dr. Gemini
Foundational Concepts: The Challenge of Separating Diastereomers
The separation of cis and trans isomers of (6-Amino-cyclohex-3-enyl)-methanol is a critical step in many synthetic pathways, particularly in drug development where stereochemistry dictates biological activity. These isomers are diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility, melting point, boiling point, and chromatographic retention.[1][2] It is these subtle differences that we exploit for their separation.
The primary challenge lies in the structural similarity of the isomers. Both molecules have the same molecular weight (113.16 g/mol ) and functional groups (a primary amine and a primary alcohol).[3] The only difference is the spatial orientation of the amino and methanol groups relative to the cyclohexene ring. This guide provides a structured approach to selecting and troubleshooting the appropriate separation methodology.
Method Selection and Frequently Asked Questions
This section addresses the most common initial queries researchers face when developing a separation strategy for these isomers.
Q: What are the primary methods for separating cis and trans-(6-Amino-cyclohex-3-enyl)-methanol on a preparative scale?
A: For laboratory-scale (milligram to gram) purification, three main techniques are viable:
Flash Column Chromatography: The most common and versatile method. It separates compounds based on their differential adsorption to a stationary phase.
Fractional Crystallization: A technique that relies on differences in the solubility of the isomers in a specific solvent. This can be enhanced by converting the isomers into diastereomeric salts.
Chemical Derivatization: Involves chemically modifying the isomers to exaggerate their physical differences, making them easier to separate by other means (like chromatography or crystallization).
The choice depends on the scale of the separation, available equipment, and the downstream application of the purified isomers.
Q: Which chromatographic approach is most effective?
A: Flash column chromatography using silica gel is the recommended starting point. The polarity difference between the cis and trans isomers, although slight, is often sufficient for separation. The lone pair of electrons on the amine and the hydroxyl group will interact with the acidic silanol groups of the silica. The isomer that can form stronger or more numerous interactions will be retained longer. Studies on similar compounds like methyl-cyclohexane methanol have shown that trans isomers can bind more strongly to polar surfaces.[4] For analytical-scale separation or for resolving enantiomers of a specific isomer, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.[5][6][7]
Q: When should I consider fractional crystallization?
A: Fractional crystallization is a powerful technique, especially for large-scale separations where chromatography becomes costly and cumbersome. However, it requires a significant difference in solubility between the two isomers. A common strategy to enhance this difference is through the formation of diastereomeric salts.[2] For instance, reacting the amine group with a chiral acid (like tartaric acid) creates new diastereomeric salts which may have vastly different crystal packing energies and solubilities.[1] A similar approach has been patented for separating cis and trans isomers of cyclohexanediamine by converting them to their dihydrochloride salts, which exhibit different solubilities in methanol.[8]
Q: Is derivatization necessary for separation?
A: While not always necessary for liquid chromatography, derivatization is essential for analysis by Gas Chromatography (GC), as the amine and alcohol groups are too polar and would cause significant peak tailing.[9] Derivatizing the amine with a reagent like trifluoroacetic anhydride or a chloroformate can create less polar, more volatile compounds suitable for GC analysis and separation on a chiral column.[9][10] This is primarily an analytical tool to check the purity of fractions but can also guide the development of preparative methods.
Visualization of Separation Strategy
The following diagram outlines the decision-making process for selecting an appropriate separation method.
Caption: Decision workflow for separating cis/trans isomers.
The polarity of the eluent is critical for achieving separation. A gradient system is often most effective.
Start with a mobile phase of DCM with a small percentage of MeOH (e.g., 98:2 DCM:MeOH).
Crucially, amines can interact strongly and irreversibly with acidic silica gel, leading to peak tailing and poor recovery. To mitigate this, add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-1% TEA or NH₄OH.[6][7]
Develop the separation on a TLC plate first to determine the optimal solvent ratio range.
Column Packing (Slurry Method):
In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of your sample) with the initial, low-polarity mobile phase (e.g., 99:1 DCM:TEA) to form a homogenous slurry.
Pour the slurry into the column, ensuring no air bubbles are trapped.
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.
Sample Loading:
Dissolve your crude isomer mixture in a minimal amount of the mobile phase (or just DCM).
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the sample in a volatile solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column bed.
Elution and Fraction Collection:
Begin eluting with the initial low-polarity solvent system.
Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10% MeOH) over the course of the run. This is known as a solvent gradient.
Collect fractions of a consistent volume.
Fraction Analysis:
Spot every few fractions onto a TLC plate.
Develop the TLC plate in a slightly more polar solvent system than what is currently running through the column.
Visualize the spots using a ninhydrin stain (reacts with the amine to give a purple spot) or a potassium permanganate stain (reacts with the double bond and alcohol).
Combine the fractions that contain only the pure, single isomer.
Isolation:
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
Place the resulting oil or solid under high vacuum to remove residual solvent.
Confirm the identity and purity of each isomer using ¹H NMR, ¹³C NMR, and GC-MS (after derivatization).
Troubleshooting Guide
Q: My isomers are co-eluting or showing very poor separation (ΔRf < 0.1) on the TLC plate. What should I do?
A: This is a common issue due to the similar polarity of the isomers.
Solution 1: Adjust Solvent Polarity. Your eluent may be too polar, causing both isomers to move too quickly up the plate. Try a less polar solvent system. For example, switch from DCM/MeOH to Ethyl Acetate/Hexanes with a basic modifier.
Solution 2: Use a Different Stationary Phase. If silica is not providing selectivity, consider using alumina (basic or neutral) or a reverse-phase C18 silica.
Solution 3: Consider HPLC. For very difficult separations, HPLC with a specialized column (e.g., a chiral or polar-embedded phase) will offer significantly higher resolving power.[11]
Q: I see significant tailing or streaking of my spots on the TLC plate and am getting low recovery from the column.
A: This is characteristic of strong, irreversible binding of the amine to the acidic silica gel.
Solution 1: Add a Basic Modifier. As detailed in the protocol, always add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This neutralizes the acidic silanol sites, preventing strong ionic interactions with the protonated amine.
Solution 2: Use Neutralized Silica. You can purchase silica gel that has been pre-treated to be less acidic, or you can wash your own silica with a dilute basic solution followed by extensive rinsing.
Q: How do I confirm the stereochemical identity of my separated cis and trans fractions?
A: Spectroscopic methods, particularly ¹H NMR, are essential.
¹H NMR Spectroscopy: The key is to look at the coupling constants (J-values) of the protons attached to the carbons bearing the amino and methanol groups (C1 and C6).
In the trans isomer, one of these protons will likely be axial and the other axial relative to their neighbors, resulting in large diaxial coupling constants (typically 8-12 Hz).
In the cis isomer, one group will be axial and the other equatorial, leading to smaller axial-equatorial or equatorial-equatorial coupling constants (typically 2-5 Hz).
NOESY NMR: A 2D NOESY experiment can show through-space correlations. In the cis isomer, you would expect to see a nuclear Overhauser effect (NOE) between the protons on C1 and C6, which are on the same face of the ring. This correlation would be absent or much weaker in the trans isomer.
Physicochemical Data Summary
While specific experimental data for (6-Amino-cyclohex-3-enyl)-methanol is scarce, general principles of stereochemistry allow for the prediction of property trends.
The trans configuration typically minimizes steric strain by placing bulky groups in equatorial positions.
Polarity / Rf Value
Generally More Polar (Lower Rf)
Generally Less Polar (Higher Rf)
The cis isomer often has a larger net dipole moment, leading to stronger interactions with polar stationary phases like silica.
Melting Point
Generally Lower
Generally Higher
The greater symmetry and better crystal packing of the trans isomer usually result in a higher melting point.
Solubility
Generally Higher
Generally Lower
The lower melting point of the cis isomer correlates with weaker crystal lattice forces, often leading to higher solubility.
Experimental Workflow Diagram
Caption: Step-by-step workflow for flash chromatography.
References
Corcoran, P. (1975). Separation and purification of cis and trans isomers. U.S.
Meulman, P. A. (1965). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Master's Theses. Western Michigan University. [Link]
Pál, D., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences. [Link]
Contreras, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
Wang, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. [Link]
Singh, P. (2010). Formation and Crystallization based Separation of Diastereomeric Salts. Doctoral Thesis, Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
National Center for Biotechnology Information. (n.d.). 6-Aminocyclohex-3-en-1-ol. PubChem Compound Database. [Link]
Reddit User Discussion. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
Ilisz, I., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion. International Journal of Molecular Sciences. [Link]
Bodnar, Z., et al. (2009). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Organic Process Research & Development. [Link]
Zahradnícková, H., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Journal of Separation Science. [Link]
Contreras, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]
Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations. Angewandte Chemie International Edition. [Link]
Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A. [Link]
House, H. O., & Gall, M. (1973). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone. Organic Syntheses. [Link]
Hettige, J. J., et al. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. The Journal of Physical Chemistry C. [Link]
National Center for Biotechnology Information. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid. PubChem Compound Database. [Link]
Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. [Link]
Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]
Technical Support Center: Purification of Amino Alcohols by Column Chromatography
Welcome to the Technical Support Center for Chromatographic Purification of Amino Alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chromatographic Purification of Amino Alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar and functionalized molecules. Drawing from established methodologies and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate your purification workflows with confidence.
Introduction: The Challenge of Amino Alcohols
Amino alcohols are bifunctional compounds containing both a basic amino group and a polar hydroxyl group. This dual nature makes them highly polar and prone to strong interactions with stationary phases, particularly the acidic silanols on standard silica gel. These interactions often lead to poor separation, significant peak tailing, and even irreversible adsorption onto the column. This guide will explore the root causes of these issues and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my amino alcohol sticking to the silica gel column and not eluting?
This is the most common issue encountered. The primary cause is the strong interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to strong adsorption, preventing the compound from moving down the column with the mobile phase. Additionally, the high polarity of both the amino and alcohol groups contributes to strong hydrogen bonding with the silica surface.[2]
Q2: What is the best stationary phase for purifying amino alcohols?
The choice of stationary phase is critical and depends on the specific properties of your amino alcohol.
Modified Silica Gel (Normal-Phase): Standard silica gel is often the first choice due to its versatility, but it almost always requires modification of the mobile phase with a basic additive to achieve good results.[1][3]
Alumina (Normal-Phase): Alumina is another excellent option. It is available in acidic, neutral, and basic forms. For most amino alcohols, basic or neutral alumina is preferable as it minimizes the strong acid-base interactions that cause tailing on silica.[1][2]
Reversed-Phase (e.g., C18): This is generally used for less polar amino alcohols or after the compound has been derivatized with a non-polar protecting group.[1] The mobile phase is typically a polar mixture, like water/acetonitrile or water/methanol, often with a buffer.[4]
Amine-Bonded Silica (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like amine-bonded silica) with a partially aqueous mobile phase.[5][6] This technique is exceptionally effective for retaining and separating very polar, water-soluble compounds that elute too quickly in reversed-phase.[5]
Q3: What is a basic modifier and why do I need to add it to my mobile phase?
A basic modifier is a small amount of a basic compound, like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide, added to the mobile phase.[1][7] Its purpose is to neutralize the acidic silanol groups on the silica gel surface. The modifier molecules preferentially bind to these active sites, preventing your basic amino alcohol from interacting with them. This significantly reduces peak tailing and allows the compound to elute properly.[1] A typical concentration is 0.1-2% (v/v) in the eluent system.[1]
Q4: My amino alcohol doesn't have a UV chromophore. How can I detect it?
This is a common issue, as many simple amino alcohols do not absorb UV light. You have several options:
Staining on TLC: For Thin Layer Chromatography (TLC) analysis, you can use stains like potassium permanganate or ninhydrin to visualize the spots.
Derivatization: React your amino alcohol with a UV-active reagent before or after the column. Common derivatizing agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl), which introduce strong chromophores.[7][8]
Alternative Detectors: For HPLC, use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8]
Troubleshooting Guide
This section addresses specific problems in a Q&A format, providing possible causes and actionable solutions.
Problem 1: Severe Peak Tailing or Broadening
Question: My compound is eluting, but the peaks are very broad with significant tailing. How can I improve the peak shape?
Answer: Peak tailing is a classic sign of undesirable secondary interactions between your analyte and the stationary phase.
Caption: A step-by-step decision workflow for improving separation resolution.
Experimental Protocols
Protocol 1: General Purpose Flash Chromatography on Silica Gel with a Basic Modifier
This protocol describes a standard approach for purifying a moderately polar amino alcohol.
Mobile Phase Selection (TLC):
Prepare several eluent systems. A good starting point is a mixture of a chlorinated solvent or ester with an alcohol, such as Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Methanol (EtOAc/MeOH).
To each system, add 1% triethylamine (TEA). For example, for 100 mL of 95:5 DCM/MeOH, you would use 94 mL DCM, 5 mL MeOH, and 1 mL TEA.
Run TLC plates in different solvent ratios (e.g., 98:2, 95:5, 90:10) to find a system that gives your desired compound an Rf value of ~0.2-0.3.
Column Packing (Slurry Method):
Choose an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
In a beaker, make a slurry of the silica gel in the least polar mobile phase you will use (e.g., pure DCM with 1% TEA).
With the stopcock closed, pour the slurry into the column. Open the stopcock to let the solvent drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.
Sample Loading:
Dissolve your crude sample in a minimal amount of DCM or the mobile phase.
Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (e.g., MeOH), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.
Carefully add your sample to the top of the packed column.
Elution:
Begin eluting with the mobile phase system identified by TLC.
If using a gradient, start with a less polar mixture and gradually increase the percentage of the more polar solvent (e.g., start with 2% MeOH in DCM, move to 5%, then 10%).
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
Product Isolation:
Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing the last traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.
Protocol 2: Boc-Protection of an Amino Alcohol
This protocol is used when direct purification is unsuccessful and you need to mask the amine functionality.
Reaction Setup:
Dissolve the amino alcohol (1.0 equivalent) in a suitable solvent like Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.
Add a base, such as triethylamine (1.5 equivalents) if in an organic solvent, or sodium bicarbonate (NaHCO₃) if in an aqueous mixture.
Stir the reaction at room temperature for 2-12 hours.
Monitoring:
Monitor the reaction by TLC. The protected product will be significantly less polar than the starting amino alcohol. A simple stain with ninhydrin can be used; the starting material will stain, but the N-Boc protected product will not.
Workup and Purification:
Once the reaction is complete, perform an appropriate aqueous workup to remove excess reagents.
The resulting N-Boc protected amino alcohol is much less polar and no longer basic. It can now be easily purified by standard silica gel chromatography without the need for basic modifiers.
[9]
Deprotection (Post-Purification):
After purification, the Boc group can be easily removed by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or HCl in Dioxane, to yield the pure amino alcohol salt.
[]
References
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. Available at: [Link]
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
Column chromatography. Columbia University. Available at: [Link]
Aleksenko, S. S., Novikova, I. V., & Kondrat'ev, V. B. (2022). Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals. Journal of Analytical Chemistry, 77(7), 743-756. Available at: [Link]
A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. Benchchem.
(2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
(2022, January 28). Chromatography to separate polar molecules? Reddit. Available at: [Link]
Overcoming challenges in the purification of 1-Aminoethanol. Benchchem.
Column Chromatography Guide. Phenomenex. Available at: [Link]
Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
(2025, June 18). Overcoming challenges in retaining and separating polar compounds. Waters Blog. Available at: [Link]
Comparison of Isocratic and Gradient Elution. Available at: [Link]
(2023, January 24). When is Gradient Elution Better than Isocratic Elution? Biotage. Available at: [Link]
Isocratic vs. Gradient Elution in HPLC. Danaher Life Sciences. Available at: [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. Available at: [Link]
(2024, November 17). Column chromatography issue. Reddit. Available at: [Link]
Byproduct formation in the synthesis of aminocyclohexene derivatives
Welcome to the technical support center for the synthesis of aminocyclohexene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of aminocyclohexene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic routes. Here, we address common challenges, with a specific focus on the identification, minimization, and elimination of reaction byproducts. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) - General Issues
This section covers overarching problems that can occur in various synthetic strategies for aminocyclohexene derivatives.
Question: My reaction yield is consistently low, and the crude product analysis (TLC, LC-MS) shows a complex mixture. Where do I start troubleshooting?
Answer: A low yield with multiple byproducts points to issues with reaction conditions, reagent purity, or inherent side reactions. A systematic approach is the most effective way to diagnose the problem.[1]
Re-evaluate Your Reagents and Solvents: Impurities in starting materials or the presence of water in supposedly anhydrous solvents are common culprits.[1] Water can hydrolyze intermediates or react with sensitive reagents. Always use reagents of appropriate purity and ensure solvents are properly dried, especially for moisture-sensitive reactions.
Assess Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[1][2] An insufficient temperature may lead to an incomplete reaction, while excessive heat can promote decomposition or undesired side reactions.[2][3] We recommend performing small-scale trial reactions to systematically optimize these conditions.
Consider Atmospheric Contamination: If your reaction involves air-sensitive reagents or intermediates (e.g., organometallics, certain catalysts), ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
Product Stability: The target aminocyclohexene derivative itself might be unstable under the reaction or workup conditions.[1][4] You can test this by taking a sample of the purified product and re-subjecting it to the reaction or workup conditions for a period, monitoring for degradation by TLC or LC-MS.
Troubleshooting Workflow for Low Yield & Purity
This workflow provides a logical sequence for identifying the root cause of poor reaction outcomes.
Caption: A logical workflow for troubleshooting low-yield syntheses.
Troubleshooting Guide 1: The Diels-Alder Reaction
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for synthesizing six-membered rings, including cyclohexene cores.[5][6] The reaction involves a conjugated diene and a dienophile. Byproducts often stem from issues with regioselectivity, stereoselectivity, or competing polymerization reactions.
Question: My Diels-Alder reaction to form a substituted aminocyclohexene is yielding a mixture of isomers. How can I improve the selectivity?
Answer: Isomer formation in Diels-Alder reactions is governed by electronic and steric effects. The key is to understand the frontier molecular orbitals (FMOs) of your diene and dienophile.[5]
Regioselectivity: The reaction is facilitated by the overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] To achieve high regioselectivity:
Use an electron-rich diene (with electron-donating groups, EDGs).
Use an electron-poor dienophile (with electron-withdrawing groups, EWGs).[5]
This electronic mismatch lowers the energy gap between the HOMO and LUMO, accelerating the desired pathway over others. If your substrates have poor electronic bias, the reaction may require higher temperatures, which can decrease selectivity and lead to isomer mixtures.
Stereoselectivity (Endo/Exo): For cyclic dienes, two stereoisomeric products, endo and exo, are possible. The endo product is typically favored under kinetic control due to stabilizing secondary orbital interactions.[5] However, the exo product is often thermodynamically more stable. Running the reaction at the lowest possible temperature that still affords a reasonable rate will favor the kinetically preferred endo product. Prolonged heating can lead to retro-Diels-Alder reaction and isomerization to the more stable exo product.
Caption: Kinetic vs. thermodynamic control in Diels-Alder stereoselectivity.
Question: I'm observing significant polymer formation in my Diels-Alder reaction. What causes this?
Answer: Polymerization is a common side reaction, especially with highly reactive or unhindered dienes and dienophiles. This typically occurs when the diene reacts with itself or the dienophile polymerizes under the reaction conditions, often initiated by heat.
Prevention Strategies:
Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular polymerization reactions.
Slow Addition: Add the more reactive component (often the dienophile) slowly to the reaction mixture to keep its instantaneous concentration low.
Use a Polymerization Inhibitor: For very sensitive substrates, a small amount of a radical inhibitor like hydroquinone can be added.
Temperature Control: Use the minimum temperature required for the cycloaddition to proceed.
The Stork enamine synthesis is a powerful method for the α-alkylation or acylation of ketones and aldehydes, which can be precursors to aminocyclohexenes.[7] It involves the formation of an enamine from a carbonyl compound and a secondary amine, which then acts as a carbon nucleophile.[8][9]
Question: My Stork enamine reaction is failing. I'm mostly recovering my starting ketone and see evidence of an aldol self-condensation byproduct. What's wrong?
Answer: This is a classic problem that points directly to inefficient enamine formation. The success of the entire sequence hinges on the near-quantitative conversion of the ketone to the enamine.
Incomplete Enamine Formation: The condensation reaction to form an enamine is an equilibrium process that produces water.[8] If this water is not removed, it will hydrolyze the enamine back to the starting ketone and secondary amine, preventing the desired subsequent reaction.[8][9]
Solution: Use a Dean-Stark apparatus or add a dehydrating agent (like molecular sieves) to sequester the water as it forms.
Aldol Self-Condensation: The starting ketone can undergo a base-catalyzed (or sometimes acid-catalyzed) aldol condensation with itself. This side reaction competes with enamine formation.
Solution: Ensure efficient enamine formation to consume the ketone quickly. The choice of secondary amine is also crucial. Cyclic amines like pyrrolidine or morpholine are often more effective and lead to more nucleophilic enamines than their acyclic counterparts.[9]
Common Byproducts in Aminocyclohexene Synthesis
Byproduct Type
Likely Cause(s)
Suggested Preventative Measures
Relevant Synthesis
Regioisomers/Stereoisomers
Poor electronic/steric control; high reaction temperature.
Use reactants with strong electronic bias (EDG/EWG); optimize temperature for kinetic control.[5]
Diels-Alder
Aldol Condensation Products
Incomplete enamine formation; presence of catalytic acid/base.
Ensure complete water removal during enamine formation (e.g., Dean-Stark); use optimal secondary amine.[7]
Monitor reaction by TLC/LC-MS; use fresh catalyst; purify starting materials.[1][2]
General
Protocols for Byproduct Identification
Accurate identification of byproducts is the first step toward eliminating them. A combination of chromatographic and spectroscopic techniques is essential.[12]
Protocol 1: HPLC-MS Analysis for Initial Assessment
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to an approximate concentration of 1 mg/mL.
Chromatographic Conditions:
Column: Use a standard C18 reverse-phase column.
Mobile Phase: Start with a gradient method, for example, 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV detection at a relevant wavelength (e.g., 254 nm if aromatic rings are present) and mass spectrometry (MS).
Data Interpretation: The UV chromatogram will show the relative abundance of different components. The mass spectrometer will provide the molecular weight for each peak, which is crucial for proposing potential structures for the byproducts.[12]
Protocol 2: Isolation and NMR Characterization
Isolation: Based on the HPLC analysis, perform preparative HPLC or careful column chromatography on the crude mixture to isolate the major byproduct(s).[12]
Sample Preparation: Dissolve 1-5 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Acquisition:
Acquire a standard ¹H NMR spectrum to observe proton environments.
Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.
For complex structures, 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) are invaluable for piecing together the molecular structure.[12]
Structure Elucidation: Compare the obtained spectra with the spectra of the expected product and known potential byproducts to confirm the identity of the impurity.
References
Beilstein Journals. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. [Link]
Troubleshooting low conversion in catalytic hydrogenation of aminophenols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the catalytic hydrogenation of aminophenols and their precursor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the catalytic hydrogenation of aminophenols and their precursors (such as nitrophenols). As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying causality and scientific principles to empower you to diagnose and resolve issues like low conversion effectively. This document is structured as a dynamic troubleshooting guide, moving from general problems to specific, targeted solutions.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction has stalled or shows very low conversion. Where should I begin my investigation?
Answer: Low or no conversion is a common but solvable issue in three-phase catalytic hydrogenation. A systematic approach is crucial to avoid unnecessary repetition and to pinpoint the root cause efficiently. The problem almost always lies in one of four areas: (1) Catalyst Integrity, (2) Reaction Conditions, (3) Substrate & Solvent Purity, or (4) Mass Transfer Limitations.
The causality is as follows: the reaction occurs when gaseous hydrogen and the dissolved aminophenol precursor meet on the active sites of the solid catalyst. A failure in any part of this chain—an inactive catalyst, insufficient energy (temperature/pressure), the presence of inhibitors, or poor mixing—will halt the entire process.
Caption: Reaction pathway for p-aminophenol synthesis.
Q3: My conversion is low. Could my hydrogen pressure or temperature be incorrect?
Answer: Yes, both pressure and temperature are critical parameters that directly influence reaction kinetics.
Hydrogen Pressure: The rate of hydrogenation is often dependent on the partial pressure of hydrogen. [1]Low pressure can lead to a low concentration of dissolved hydrogen and insufficient active hydrogen species on the catalyst surface, resulting in a slow or stalled reaction. [2]Conversely, excessively high pressure can sometimes favor over-hydrogenation, leading to byproducts like aniline.
[3]* Temperature: Increasing the temperature generally increases the reaction rate. However, for the synthesis of p-aminophenol, temperature has a dual effect. While it enhances the hydrogenation rate, it also significantly influences the selectivity. Higher temperatures can favor the desired Bamberger rearrangement over further hydrogenation to aniline. [4]However, temperatures that are too high can promote catalyst sintering and degradation.
[5]
Typical Process Parameters for Nitrobenzene Hydrogenation
Parameter
Typical Range
Rationale & Key Considerations
Supporting Sources
Catalyst
Pt/C, Pd/C, Ni-based
Platinum (Pt) on carbon is most common due to its high activity and selectivity for the intermediate. [6][7][8]
Q4: I'm using a fresh catalyst and optimal conditions, but the reaction still fails. Could my starting material be the issue?
Answer: Absolutely. The purity of your aminophenol precursor (e.g., nitrophenol) and solvent is paramount. As mentioned, catalyst poisons can be present in your starting materials.
Common Culprits:
Sulfur Impurities: Thiophenes or other sulfur-containing compounds in the starting nitro-aromatic can act as potent catalyst poisons.
Reagent-Grade Acids: It has been documented that different lots of high-quality, reagent-grade sulfuric acid can contain trace impurities that completely deactivate the catalyst. [10]Pre-treating the acid with hydrogen peroxide has been used as a method to destroy these unknown poisons.
[10]* Solvent Contamination: Using recovered or technical-grade solvents without re-distillation can introduce a host of potential inhibitors.
Trustworthiness Protocol: Analytical Verification
Before running a large-scale reaction, it is prudent to verify the purity of your inputs.
Step-by-Step Protocol:
Obtain a Sample: Take a representative sample of your aminophenol precursor and your solvent.
HPLC Analysis: Use High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities in your starting material. A standard method involves a C18 reversed-phase column.
[11][12][13]3. GC-MS for Solvents: For solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile organic impurities.
Elemental Analysis: If sulfur or heavy metal poisoning is suspected, consider submitting a sample of the starting material for elemental analysis (e.g., ICP-MS).
Action: If significant impurities are found, purify the material (e.g., by recrystallization or distillation) or obtain a new batch from a reliable supplier.
Category 4: Mass Transfer Limitations
Q5: The reaction starts but seems incredibly slow. How do I know if it's a mass transfer problem?
Answer: Catalytic hydrogenation is a multi-phase system (gas-liquid-solid), and the overall reaction rate can be limited by the speed at which reactants are transported to the catalyst surface, rather than the intrinsic chemical kinetics. [8][13]This is especially true in scaled-up reactions.
[3]
Signs of Mass Transfer Limitation:
The reaction rate increases significantly with an increase in stirring speed.
The reaction rate is highly dependent on hydrogen pressure, suggesting poor gas-liquid transfer.
The reaction performance does not scale linearly when you increase the catalyst amount.
Solutions:
Increase Agitation: Ensure vigorous stirring to create a fine dispersion of the catalyst particles and maximize the gas-liquid interface. The use of baffles in the reactor is critical to prevent vortexing and ensure efficient mixing.
[14]* Impeller Design & Position: The type and placement of the stirrer are important. A gas-inducing impeller placed at an optimal depth (e.g., 40-60% of liquid depth) can dramatically improve hydrogen dispersion.
[10]* Surfactants/Phase Transfer Agents: In some systems, adding a surfactant can help disperse the organic phase (nitrobenzene) within the aqueous phase, improving contact with the catalyst.
[6][1]
References
Tanielyan, S. K., et al. (2007). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Organic Process Research & Development, 11(4), 681-688. [Link]
Augustine, R. L., & Tanielyan, S. K. (2007). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ACS Publications. [Link]
Quartarone, G., et al. (2014). New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O–CF3COOH as a reusable solvent system. Applied Catalysis A: General, 475, 169-178. [Link]
Li, G. X., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610. [Link]
Viecenz, R. C., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]
Chaudhari, R. V., et al. (2011). Synthesis of p-aminophenol by catalytic hydrogenation of p-nitrophenol. Journal of Chemical Technology & Biotechnology. [Link]
Li, G. X., et al. (2008). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Chemical Engineering & Technology, 31(5), 726-731. [Link]
Editorial Office of Petroleum Processing and Petrochemicals. (2024). Research Progress on Selective Hydrogenation of Nitrobenzene to Para-Aminophenol. Petroleum Processing and Petrochemicals. [Link]
Quartarone, G., et al. (2012). Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. IRIS AperTO. [Link]
Li, G. X., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. ResearchGate. [Link]
Wang, Q., et al. (2000). [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. Se Pu, 18(4), 335-337. [Link]
Benner, R. L. (1996). Hydrogenation process for preparing 4-aminophenol.
Wang, Z., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science. [Link]
Wang, Z., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. National Institutes of Health. [Link]
Zhang, Y., et al. (2024). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry. [Link]
Zhang, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. Molecules, 27(9), 2828. [Link]
Wang, L., et al. (2011). Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon. ResearchGate. [Link]
Zhang, F., et al. (2023). Selective Hydrogenation of Nitrobenzene to para-Aminophenol on a Zirconium-Phosphate-Supported Platinum Catalyst. Industrial & Engineering Chemistry Research, 62(14), 5895-5905. [Link]
Vaidya, M. J. (2005). Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. National Chemical Laboratory. [Link]
Overcoming streaking of amines on silica gel chromatography
Welcome to the Technical Support Center for Chromatography. As researchers and drug development professionals, you are likely familiar with the frustration of losing yield and resolution when purifying nitrogen-containin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chromatography. As researchers and drug development professionals, you are likely familiar with the frustration of losing yield and resolution when purifying nitrogen-containing compounds.
This guide is engineered to move beyond superficial fixes. We will examine the thermodynamic and chemical causalities behind amine streaking and provide self-validating, field-tested protocols to ensure high-recovery purifications.
Section 1: The Mechanistic Root of the Problem
Q1: Mechanistically, why do basic amines streak on standard silica gel?
Standard silica gel is densely populated with surface silanol groups (Si-OH). These silanols act as Brønsted acids with an average pKa ranging from 4.5 to 6.0[1]. When a basic amine (which typically possesses a conjugate acid pKa of 9–11) passes through the column, an immediate acid-base reaction occurs. The acidic silanols protonate the basic amine, creating a strong ionic interaction (ion-exchange) coupled with intense hydrogen bonding[1][2].
Because the silica surface is heterogeneous—containing isolated, vicinal, and geminal silanols with varying degrees of acidity—the amine molecules experience a wide spectrum of binding affinities. This uneven retention leads to the classic "streaking" or "tailing" observed on TLC plates and results in broad, overlapping fractions during column elution[2][3].
Mechanistic pathway of silanol deactivation using a basic mobile phase modifier.
Section 2: Mobile Phase Modifications (First-Line Defense)
Q2: How do I choose between Triethylamine (TEA) and Ammonium Hydroxide (NH₄OH) as a mobile phase modifier?
The most effective immediate countermeasure is adding a competing volatile base to the mobile phase. This modifier selectively binds to the highly active silanol sites, "deactivating" the column and allowing your target amine to bypass these traps and elute as a sharp band[1][2][3].
Table 1: Comparison of Common Mobile Phase Modifiers
Modifier
Typical Concentration
Optimal Use Case
Known Drawbacks & Limitations
Triethylamine (TEA)
1 - 5% (v/v)
General lipophilic amines; non-polar solvent systems (Hexane/EtOAc).
Difficult to remove completely under high vacuum; residual TEA heavily suppresses downstream NMR signals[2][4].
Ammonium Hydroxide (NH₄OH)
1 - 10% (v/v)
Highly polar amines; polar solvent systems (DCM/MeOH).
Requires miscible protic solvents (MeOH); high concentrations can cause partial silica dissolution[2][5].
High boiling point, noxious odor, and generally obsolete in modern workflows[2].
Q3: What is the exact protocol for preparing and using a TEA-deactivated silica column?
Simply adding TEA to the eluent during the run is often insufficient because the neutralization of silanols is an exothermic, equilibrium-driven process[6]. The column must be pre-treated to ensure a uniform stationary phase before the sample is introduced.
Protocol 1: Pre-treatment and Packing of a TEA-Deactivated Column
Self-Validating Step: By pre-equilibrating, you saturate the active sites before the analyte is introduced, preventing the irreversible adsorption of your sample.
Solvent Preparation: Prepare a solution of 3–5% (v/v) TEA in your non-polar starting solvent (e.g., Hexanes or Dichloromethane)[2][6].
Slurry Preparation: Mix the dry silica gel with the TEA-modified solvent. Caution: This acid-base neutralization is exothermic. Allow the slurry to sit for 10–15 minutes to dissipate heat and reach thermodynamic equilibrium.
Column Packing: Pour the slurry into the glass column. Pack under gentle positive pressure (air or nitrogen).
Equilibration: Flush the packed column with 2 to 3 column volumes (CV) of the TEA-modified solvent to ensure complete saturation of the silanol groups[2].
Sample Loading: Dissolve your amine in the minimum amount of the starting solvent (containing 1% TEA) and carefully load it onto the column head.
Elution: Elute using your established gradient, maintaining 1% TEA in the mobile phase throughout the run to prevent the equilibrium from shifting back to active silanols.
Section 3: Alternative Stationary Phases
Q4: If mobile phase modifiers fail or complicate my downstream NMR/recovery, what stationary phases should I transition to?
Removing TEA or NH₄OH post-purification can be tedious. Residual modifiers can ruin high-resolution NMR spectra, interfere with biological assays, or cause compound degradation during prolonged evaporation[4][7]. When modifiers are undesirable, altering the stationary phase is the logical next step[8].
Amine-Functionalized Silica (NH₂-Silica): In this bonded phase, aminopropyl groups are covalently attached to the silica matrix. The surface becomes inherently basic (pKa ~ 9.8), acting as an immobilized modifier that repels basic analytes. This allows amines to elute with sharp peak shapes using standard neutral solvents (e.g., Hexane/EtOAc) without any additives[3][7][8].
Basic Alumina: Alumina (aluminum oxide) lacks the highly acidic silanols of silica. Basic alumina is pre-treated to possess an alkaline surface, making it ideal for high-pKa nitrogen heterocycles and aliphatic amines, completely eliminating the need for TEA or NH₄OH[4][8].
Reversed-Phase (C18) Silica: For highly polar amines, switching to a C18 column and using water/acetonitrile gradients with volatile buffers (e.g., ammonium formate or 0.1% TFA to fully protonate the amine) provides predictable elution based on hydrophobicity rather than polar interactions[2][3].
Troubleshooting workflow for resolving amine streaking in chromatography.
Section 4: Advanced Solvent Systems
Q5: What is the CMA (Chloroform/Methanol/Ammonia) solvent system, and how is it prepared for highly polar amines?
For highly polar, polybasic compounds that remain irreversibly bound even on deactivated silica, the CMA system serves as a robust, aggressive normal-phase eluent. The combination of a polar protic solvent (Methanol) and a strong volatile base (Ammonia) disrupts both hydrogen bonding and ionic interactions simultaneously[3].
Protocol 2: Preparation of the CMA Solvent System
Self-Validating Step: Using a pre-mixed concentrated ammonia/methanol solution ensures consistent molarity and prevents the biphasic separation that occurs when mixing aqueous ammonium hydroxide directly with chloroform.
Stock Solution: Prepare a 10% (v/v) solution of concentrated aqueous Ammonium Hydroxide (28–30% NH₃) in Methanol. (Alternatively, use commercially available 7N Ammonia in Methanol for strictly anhydrous conditions).
Eluent Mixing: Combine Chloroform and the Methanol/Ammonia stock solution in the desired ratio. A common starting point for polar amines is 90:10:1 (CHCl₃ : MeOH : NH₄OH).
Formula: 90 parts Chloroform + 10 parts of the (90% MeOH / 10% NH₄OH) stock solution.
Gradient Application: If the compound elutes too quickly, reduce the polarity to 95:5:0.5. If it streaks, increase to 80:20:2. Note: Avoid exceeding 20% methanol on standard silica, as high concentrations of methanol can begin to dissolve the silica matrix, contaminating your product with dissolved silica[6].
References
BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns". Benchchem.
"Fundamental Techniques | Modern Organic Synthesis in the Laboratory: A Collection of Standard Experimental Procedures". Oxford Academic.
"SOLUTE ATTRIBUTES AND MOLECULAR INTERACTIONS CONTR - Electronic Theses and Dissertations". The Pennsylvania State University.
"How do I purify ionizable organic amine compounds using flash column chromatography?". Biotage.
Mahler, M., Thomason, V. "RediSep basic alumina column Purification of high pKa compounds". Teledyne ISCO.
"Packing Normal Phase Columns". Chemistry LibreTexts.
"Flash Chromatography Separation of Basic Organic Compounds without Modifier". Kinesis.
"Successful Flash Chromatography". King Group, Wake Forest University.
High-Resolution ¹H NMR Analysis of trans-(6-Amino-cyclohex-3-enyl)-methanol: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing bifunctional chiral building blocks. trans-(6-Amino-cyclohex-3-enyl)-methanol features two chiral centers at the C1 and...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing bifunctional chiral building blocks. trans-(6-Amino-cyclohex-3-enyl)-methanol features two chiral centers at the C1 and C6 positions of the cyclohexene ring, alongside exchangeable amine (-NH₂) and hydroxyl (-OH) groups[1]. The dual functionality of this molecule makes it a highly valuable intermediate for macrocyclic synthesis[1], but it presents a distinct analytical challenge: definitively proving the trans relative stereochemistry while resolving complex, overlapping allylic multiplets.
This guide objectively compares the performance of different NMR solvent systems and analytical techniques (1D vs. 2D NMR) to establish a self-validating workflow for the unambiguous structural assignment of this molecule.
Solvent System Comparison: Controlling Chemical Exchange
The choice of deuterated solvent fundamentally alters the ¹H NMR spectrum of amino alcohols. The primary analytical hurdle is the chemical exchange rate of the protic hydrogens (-OH and -NH₂), which can broaden signals and obscure critical
coupling information.
CDCl₃ vs. DMSO-d₆ vs. D₂O
Deuterated Chloroform (CDCl₃): While CDCl₃ is the standard, versatile choice for routine organic analysis, its lack of strong hydrogen-bond accepting capability leads to intermediate chemical exchange rates for protic hydrogens. This typically results in broad, featureless humps for the -OH and -NH₂ protons, offering no stereochemical value.
Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO-d₆ is highly polar and acts as a strong hydrogen-bond acceptor. This solvent effectively "locks" the -OH and -NH₂ groups via intermolecular hydrogen bonding, drastically slowing their chemical exchange rate[2]. Consequently, these protons appear as sharp signals, and crucially, their scalar coupling to adjacent aliphatic protons (
and ) becomes visible, providing additional dihedral angle data.
Deuterium Oxide (D₂O): D₂O is utilized specifically to induce rapid isotopic exchange. Adding a drop of D₂O to the sample "washes out" the -OH and -NH₂ signals entirely, confirming their assignment and revealing any hidden aliphatic multiplets underneath.
Table 1: Solvent Performance Comparison for Amino Alcohols
Solvent
Protic Peak Shape (-OH / -NH₂)
Chemical Exchange Rate
Conformational Stability
Best Analytical Use Case
CDCl₃
Broad / Undetectable
Fast
Moderate
Routine purity checks; non-polar impurities.
DMSO-d₆
Sharp (Coupling visible)
Slow (H-bond locked)
High
Stereochemical assignment ; resolving multiplets.
D₂O / CD₃OD
Exchanged (Invisible)
Immediate
Moderate
Confirming exchangeable proton chemical shifts.
Analytical Technique Comparison: 1D ¹H NMR vs. 2D NOESY
To differentiate the trans isomer from its cis diastereomer, we must analyze the spatial and scalar relationships between the C1 and C6 protons. The cyclohexene ring adopts a half-chair conformation. To minimize steric clash, the bulky hydroxymethyl and amino groups in the trans isomer will preferentially adopt a di-pseudo-equatorial arrangement.
The Limits of 1D ¹H NMR
In a standard 1D ¹H NMR spectrum, the vinylic protons at C3/C4 appear distinctly downfield (~5.6–6.0 ppm), while the allylic protons at C2/C5 appear around 1.8–2.2 ppm[3]. The critical protons for stereochemical assignment are H1 and H6. In the favored trans conformation, H1 and H6 are forced into a pseudo-axial / pseudo-axial relationship. According to the Karplus equation, this ~150–160° dihedral angle yields a large
coupling constant (typically 9–11 Hz)[1].
However, the H6 signal often overlaps with the complex allylic multiplets of the C2/C5 protons, making direct extraction of the coupling constant difficult in 1D experiments.
The Power of 2D NOESY & Selective COSY
When 1D signals overlap, 2D techniques are mandatory. One-dimensional selective COSY can effectively remove background interference to map the spin system[4], but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tool for stereochemistry.
Causality: The NOE signal intensity is inversely proportional to the sixth power of the distance between two protons (
). In the trans-diaxial arrangement, H1 and H6 are too far apart to exhibit a strong NOE cross-peak. If the molecule were the cis isomer (pseudo-axial / pseudo-equatorial), H1 and H6 would be in close spatial proximity, yielding a strong, diagnostic NOE cross-peak.
Table 2: Diagnostic NMR Parameters (trans vs. cis Isomer)
Diagnostic Parameter
trans Isomer (Di-pseudo-equatorial)
cis Isomer (Pseudo-axial/equatorial)
H1 - H6 Coupling ()
9 – 11 Hz (axial-axial)
3 – 5 Hz (axial-equatorial)
H1 - H6 NOE Cross-peak
Absent / Very Weak
Strong
H1 Chemical Shift
Shielded (pseudo-axial)
Deshielded (pseudo-equatorial)
Self-Validating Experimental Protocol
To ensure absolute confidence in the structural assignment, execute the following sequential workflow. This protocol uses solvent manipulation and 2D NMR to create a self-validating data matrix.
Step 1: Sample Preparation (Moisture Control)
Water contamination degrades NMR spectra and accelerates proton exchange[5]. Dissolve 15–20 mg of trans-(6-Amino-cyclohex-3-enyl)-methanol in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Use single-use ampoules and prepare the sample in a dry environment to minimize the HDO water peak[5].
Step 2: High-Resolution 1D ¹H NMR Acquisition
Acquire a standard 1D ¹H spectrum (e.g., Bruker zg30 pulse sequence) at 400 MHz or higher. Use a relaxation delay (D1) of 3 seconds to ensure accurate integration.
Data Check: Locate the vinylic protons (~5.6 ppm) integrating to 2H. Locate the sharp -OH and -NH₂ peaks (typically 4.0–5.0 ppm in DMSO-d₆).
Step 3: D₂O Exchange Validation
Add 1–2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1D spectrum.
Data Check: The -OH and -NH₂ signals must disappear. The simplification of the underlying multiplets confirms the exact chemical shifts of H1 and H6.
Step 4: 2D NOESY Acquisition
Acquire a 2D NOESY spectrum (e.g., noesygpphpp) using the original DMSO-d₆ sample (without D₂O). Set the mixing time to 300–500 ms to capture transient NOE build-up without spin diffusion.
Data Check: Analyze the cross-peak region between H1 and H6. The absence of a strong cross-peak, combined with a large
coupling extracted from the 1D spectrum, definitively proves the trans configuration.
Stereochemical Decision Logic
Fig 1. NMR solvent selection and stereochemical assignment logic for the trans isomer.
References
Benchchem. (6-Aminocyclohex-3-en-1-yl)methanol.
Allan Chemical Corporation. Deuterated Solvents for NMR: Guide.
Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
A Senior Application Scientist's Guide to HPLC Purity Analysis of Aminocyclohexanol Isomers
For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity is a cornerstone of ensuring drug safety and efficacy. Aminocyclohexanol, a key building block in various pha...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity is a cornerstone of ensuring drug safety and efficacy. Aminocyclohexanol, a key building block in various pharmaceutical agents, presents a common yet significant analytical challenge due to the structural similarity of its cis and trans isomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their precise quantification non-negotiable.
This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of aminocyclohexanol isomers: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) . We will delve into the mechanistic principles behind each technique, provide detailed experimental protocols, and offer a comparative analysis to guide you in selecting the optimal method for your laboratory's needs.
The Analytical Challenge: Separating Polar, Non-Chromophoric Isomers
The primary hurdles in developing a reliable purity method for aminocyclohexanol isomers are twofold:
High Polarity: The presence of both an amino and a hydroxyl group makes these molecules highly polar. Consequently, they exhibit poor retention on traditional reversed-phase (RP) columns (like C18), often eluting in or near the solvent front, which prevents effective separation.
Lack of a Strong Chromophore: Aminocyclohexanol does not possess a significant UV-absorbing functional group, rendering standard UV-Vis detection methods insensitive.[1][2]
To overcome these challenges, we must employ specialized chromatographic techniques and alternative detection methods.
HILIC has emerged as a powerful technique for the separation of highly polar compounds that are poorly retained by reversed-phase chromatography.[3][4]
Principle of Separation
In HILIC, a polar stationary phase (such as bare silica or one modified with amide or diol groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][5] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like aminocyclohexanol, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[5][6] The primary retention mechanism is partitioning, supplemented by hydrogen bonding and dipole-dipole interactions.[6]
Why HILIC is a Suitable Choice
HILIC is fundamentally suited for aminocyclohexanol because it operates on a principle that favors the retention of polar molecules.[4] Instead of struggling to achieve minimal interaction as in reversed-phase, HILIC leverages the analyte's polarity to achieve robust retention and separation. Furthermore, the high organic content of the mobile phase is advantageous for detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which require the evaporation of the mobile phase.[6]
Experimental Protocol: HILIC-CAD
This protocol outlines a HILIC method coupled with a Charged Aerosol Detector (CAD), a universal detector that provides a response for all non-volatile and many semi-volatile analytes, making it ideal for non-chromophoric compounds.[7][8]
Column: Amide-based HILIC column (e.g., TSKgel Amide-80), 150 x 4.6 mm, 3 µm
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B: Acetonitrile
Gradient Program:
0-1 min: 95% B
1-10 min: 95% to 80% B
10-12 min: 80% to 95% B
12-17 min: 95% B (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Injection Volume: 5 µL
Detector: Charged Aerosol Detector (CAD)
Sample Preparation: Dissolve the sample in 95:5 (v/v) Acetonitrile/Water to a final concentration of 1 mg/mL.
Workflow Visualization: HILIC-CAD Method
Caption: Workflow for HILIC-CAD analysis of aminocyclohexanol isomers.
Ion-pair chromatography is a variation of reversed-phase HPLC that enables the separation of ionic and highly polar compounds on a conventional nonpolar stationary phase (e.g., C18).[9]
Principle of Separation
This technique involves adding an ion-pairing reagent to the mobile phase.[9] This reagent has an ionic head group that is opposite in charge to the analyte and a hydrophobic tail. For aminocyclohexanol, which is basic and protonated (cationic) at acidic pH, an anionic ion-pairing reagent with a hydrophobic alkyl chain (like an alkyl sulfonate) is used.
Two models describe the retention mechanism:
Ion-Pair Formation: The reagent forms a neutral, hydrophobic ion-pair with the analyte in the mobile phase, which can then be retained and separated by the reversed-phase column.[9][10]
Dynamic Ion-Exchange: The hydrophobic tails of the ion-pairing reagent adsorb to the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte.[11]
In practice, a combination of these mechanisms likely contributes to the separation.
Why IP-RP-HPLC is a Suitable Choice
IP-RP-HPLC provides a robust alternative when HILIC is not available or when a different selectivity is required. It allows the use of ubiquitous C18 columns. The choice of the ion-pairing reagent, its concentration, and the mobile phase pH offer powerful tools to manipulate retention and selectivity, providing a high degree of method development flexibility.[12]
Experimental Protocol: IP-RP-ELSD
This protocol uses an Evaporative Light Scattering Detector (ELSD), which, like CAD, is a universal detector suitable for non-chromophoric analytes.[13][14] It operates by nebulizing the eluent, evaporating the solvent, and detecting the light scattered by the remaining non-volatile analyte particles.[14][15]
Column: C18 Reversed-Phase Column, 150 x 4.6 mm, 5 µm
Mobile Phase A: 5 mM Sodium 1-Heptanesulfonate in 0.1% Phosphoric Acid in Water
Uses standard, widely available C18 or C8 columns.
HILIC columns can be less stable than C18 columns, especially at extreme pH. C18 columns are generally more robust and economical.
Mobile Phase
High organic content, simple buffers (e.g., ammonium formate). MS-compatible.[6]
Contains non-volatile salts (alkyl sulfonates), which are incompatible with Mass Spectrometry (MS).[10]
HILIC is the superior choice if MS identification of impurities is required. Ion-pair reagents can be difficult to flush from an LC system.
Detection
Excellent compatibility with CAD and ELSD due to high organic content facilitating evaporation.[7]
Compatible with CAD and ELSD, but the higher aqueous content may require higher detector temperatures.
Both detectors are suitable, but CAD often provides better sensitivity and a wider dynamic range compared to ELSD.[7][16]
Run Time
Gradient elution allows for efficient elution and re-equilibration, potentially leading to shorter run times.
Isocratic elution is common but can lead to longer run times for strongly retained components.
HILIC gradients can effectively separate isomers while clearing the column of other impurities.
Robustness
Equilibration can be slower than RP. Sensitive to water content in the sample solvent.
Ion-pair reagents can permanently modify the column. Method can be sensitive to small changes in reagent concentration.
Both methods require careful control of parameters. IP-RP methods are often considered less "forgiving" due to the persistent nature of the ion-pairing reagents.
Conclusion and Recommendations
Both HILIC and IP-RP-HPLC are powerful and valid approaches for the purity analysis of aminocyclohexanol isomers.
Choose HILIC-CAD if:
You require a method that is directly compatible with Mass Spectrometry for impurity identification.
You are analyzing a relatively clean sample matrix where the unique selectivity of HILIC is sufficient.
You prioritize faster method development with fewer mobile phase components to optimize.
Choose IP-RP-ELSD if:
You need to leverage existing, robust C18 columns in your laboratory.
You require the high degree of selectivity manipulation afforded by ion-pairing reagents to resolve complex impurity profiles.
Mass Spectrometry compatibility is not a primary concern for this specific purity test.
Ultimately, the choice of method should be guided by a thorough evaluation of your analytical needs, available resources, and the specific separation challenge at hand. For new method development, HILIC often represents a more modern, streamlined, and MS-friendly starting point for highly polar analytes like aminocyclohexanol.
References
Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19).
REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF - RJPBCS. (n.d.).
Dr. Maisch. (n.d.). HILIC.
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. (2022, April 15).
Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC. (n.d.).
Ghosh, R., & Kline, P. (2019, May 14). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. PubMed.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers.
TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. (n.d.).
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.).
A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides | LCGC International. (2024, July 3).
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12).
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (n.d.).
(December 3 2025) Evaluation of ion pairing reversed-phase liquid chromatography for the separation of large RNA molecules - ResearchGate.
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary - Scholars' Mine. (1998, January 16).
CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents. (n.d.).
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
Charged aerosol detector - Wikipedia. (n.d.).
Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?.
Comparative analysis of synthetic routes to oseltamivir
A Comparative Analysis of Synthetic Routes to Oseltamivir Introduction Oseltamivir, marketed as Tamiflu®, stands as a critical antiviral agent in the global defense against influenza A and B viruses. Its mechanism of act...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis of Synthetic Routes to Oseltamivir
Introduction
Oseltamivir, marketed as Tamiflu®, stands as a critical antiviral agent in the global defense against influenza A and B viruses. Its mechanism of action, the inhibition of viral neuraminidase, prevents the release of new viral particles from infected cells, thereby curtailing the spread of infection. The strategic importance of oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, has placed its synthesis under intense scrutiny. The original commercial route, developed by Gilead Sciences and Roche, relies on (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[1][2] However, the finite supply and fluctuating price of shikimic acid have catalyzed a global effort among synthetic chemists to devise alternative, more robust, and economically viable synthetic strategies.
This guide provides a comparative analysis of several prominent synthetic routes to oseltamivir, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic nuances of each pathway, offering a critical evaluation of their respective strengths and weaknesses. This analysis is grounded in experimental data from peer-reviewed literature, ensuring scientific integrity and providing actionable insights for those in the field.
The Industrial Benchmark: The Roche Synthesis from (-)-Shikimic Acid
The commercial synthesis of oseltamivir, refined by Hoffmann-La Roche, serves as the benchmark against which all other routes are measured.[3] This pathway leverages the chiral pool of (-)-shikimic acid, which already possesses the correct stereochemistry at one of the three stereocenters in the final product.
A key strategic element of the Roche synthesis is the early installation of the cyclohexene ring and the carboxylate group. The synthesis proceeds through a series of transformations to introduce the amino and acetamido functionalities, as well as the 3-pentyloxy side chain. A notable variation of the industrial process is the azide-free synthesis developed by Karpf and Trussardi, which addresses the safety concerns associated with the use of potentially explosive azide reagents.[1]
Key Features of the Roche (Karpf-Trussardi Azide-Free) Synthesis:
Starting Material: (-)-Shikimic acid, a renewable but supply-limited natural product.
Stereochemical Control: The inherent chirality of shikimic acid simplifies the stereochemical challenges.
Key Transformations: Epoxidation, epoxide opening with an amine, and strategic protecting group manipulations are central to this route.
Advantages: The route is well-established, scalable, and produces oseltamivir in high purity.[1]
Disadvantages: The primary drawback is the reliance on shikimic acid, which is subject to supply chain vulnerabilities. The original azide-based route also posed safety risks.
Shikimic Acid-Independent Routes: A Paradigm Shift
The quest for a more secure supply chain for oseltamivir has spurred the development of numerous synthetic routes that bypass shikimic acid altogether. These approaches often employ powerful reactions from the synthetic chemist's toolkit to construct the carbocyclic core and install the requisite stereocenters with high precision.
The Corey Synthesis: A Diels-Alder Approach
In 2006, E.J. Corey and his group reported an elegant and highly efficient synthesis of oseltamivir starting from readily available and inexpensive butadiene and acrylic acid.[4] This route is a landmark in the field, demonstrating that a practical synthesis could be achieved without reliance on natural products.
The cornerstone of the Corey synthesis is an asymmetric Diels-Alder reaction to construct the cyclohexene ring with excellent enantiocontrol. Subsequent transformations, including an iodolactamization and a regioselective aziridination, complete the synthesis.
Key Features of the Corey Synthesis:
Starting Materials: Butadiene and acrylic acid, both inexpensive bulk chemicals.
Stereochemical Control: Achieved through a highly effective asymmetric Diels-Alder reaction.
Key Transformations: Asymmetric Diels-Alder reaction, iodolactamization, and aziridination.
Advantages: Avoids the use of shikimic acid and potentially explosive azides. The synthesis is convergent and has a good overall yield.[4]
Disadvantages: Some steps require cryogenic temperatures, which can be challenging to scale up.
The Shibasaki Synthesis: Catalytic Asymmetric Strategies
Masakatsu Shibasaki's group has developed several innovative approaches to oseltamivir, often characterized by the use of novel catalytic asymmetric reactions. One of their notable routes employs an asymmetric Diels-Alder reaction followed by a Curtius rearrangement to install the two nitrogen functionalities.[5]
Key Features of the Shibasaki Synthesis:
Starting Materials: Varies between different generations of the synthesis, but generally avoids shikimic acid.
Stereochemical Control: Relies on sophisticated chiral catalysts for asymmetric transformations.
Key Transformations: Asymmetric Diels-Alder reaction, Curtius rearrangement, and Tsuji-Trost allylation.[5]
Advantages: Demonstrates the power of modern catalytic methods to achieve high levels of stereocontrol.
Disadvantages: The complexity of the catalysts and some of the reagents may present challenges for large-scale production. The use of azides in some variations is a drawback.
The Fukuyama Synthesis: A Bicyclic Approach from Pyridine
The synthesis developed by Tohru Fukuyama's group offers another creative solution, starting from the simple aromatic heterocycle, pyridine.[2][6] This route features an asymmetric Diels-Alder reaction of a dihydropyridine derivative to establish the core structure.
Key Features of the Fukuyama Synthesis:
Starting Material: Pyridine, an inexpensive and readily available starting material.
Stereochemical Control: An organocatalyzed asymmetric Diels-Alder reaction is the key stereochemistry-determining step.
Key Transformations: Asymmetric Diels-Alder reaction, bromolactonization, and a Hofmann rearrangement.[6]
Advantages: Utilizes a cheap and abundant starting material. The synthesis is well-designed and proceeds with good yields in many steps.
Disadvantages: The overall synthesis is quite long, which may impact its overall efficiency and cost-effectiveness on a large scale.
The Trost Synthesis: A Concise Palladium-Catalyzed Route
Barry M. Trost and his team developed a remarkably concise and efficient synthesis of oseltamivir.[7][8] Their approach is notable for its use of a palladium-catalyzed asymmetric allylic alkylation (AAA) as a key step to set the stereochemistry.
Key Features of the Trost Synthesis:
Starting Material: A readily prepared bicyclic lactone.
Stereochemical Control: Achieved through a palladium-catalyzed asymmetric allylic alkylation.
Key Transformations: Palladium-catalyzed asymmetric allylic alkylation and a rhodium-catalyzed aziridination.[7]
Advantages: The synthesis is one of the shortest reported to date and has a high overall yield.
Disadvantages: The synthesis involves several complex catalytic steps that may require careful optimization for large-scale production.
Comparative Data of Oseltamivir Synthetic Routes
Synthetic Route
Starting Material(s)
Number of Steps (Linear)
Overall Yield (%)
Key Advantages
Key Disadvantages
Reference
Roche (Karpf-Trussardi)
(-)-Shikimic Acid
~10
17-22
Established, scalable, high purity, azide-free variation.
To a solution of the epoxide intermediate (1 equivalent) in a mixture of methyl tert-butyl ether and acetonitrile, add magnesium bromide diethyl etherate (1.5 equivalents).
Cool the mixture to 0°C and add allyl amine (2 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by adding 1 M aqueous ammonium sulfate and stir for 30 minutes.
Separate the organic layer, and extract the aqueous layer with methyl tert-butyl ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amino alcohol.
To a solution of the chiral oxazaborolidine catalyst (CBS catalyst, 0.1 equivalents) in dichloromethane at -78°C, add a solution of 2,2,2-trifluoroethyl acrylate (1 equivalent) in dichloromethane.
After stirring for 10 minutes, add a solution of butadiene (1.5 equivalents) in dichloromethane.
Stir the reaction mixture at -78°C for 24 hours.
Quench the reaction by adding a few drops of methanol.
Warm the mixture to room temperature and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the desired cyclohexene product.
Visualizing the Synthetic Pathways
Roche (from Shikimic Acid) Synthesis
Caption: The Roche synthesis of oseltamivir starting from (-)-shikimic acid.
Corey (Shikimic Acid-Free) Synthesis
Caption: The Corey synthesis of oseltamivir, a shikimic acid-free route.
Conclusion
The synthesis of oseltamivir is a testament to the ingenuity and adaptability of modern organic chemistry. While the Roche synthesis from shikimic acid remains the industrial standard, the development of numerous alternative routes has been a triumph for the field. The syntheses developed by Corey, Shibasaki, Fukuyama, and Trost, among others, have not only provided viable alternatives but have also pushed the boundaries of synthetic methodology.
For researchers and drug development professionals, the choice of a synthetic route will depend on a multitude of factors, including cost of starting materials, scalability, safety, and intellectual property considerations. The shikimic acid-free routes, in particular, offer a promising path towards a more secure and sustainable supply of this vital medication. As the field continues to evolve, we can anticipate the emergence of even more efficient and elegant solutions to the synthesis of oseltamivir and other essential medicines.
References
Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. [Link]
Trost, B. M., & Zhang, T. (2008). A Concise Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 47(20), 3759–3761. [Link]
Trost, B. M., & Zhang, T. (2008). A concise synthesis of (-)-oseltamivir. Angewandte Chemie (International ed. in English), 47(20), 3759-61. [Link]
SynArchive. (2008). Synthesis of Oseltamivir by Barry M. Trost (2008). [Link]
Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Journal of the American Chemical Society, 128(19), 6310–6311. [Link]
iSm2. (2008). Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). [Link]
Satoh, N., Akiba, T., Yokoshima, S., & Fukuyama, T. (2007). A Practical Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734–5736. [Link]
Yamatsugu, K., Yin, L., Kamijo, S., Kimura, Y., Kanai, M., & Shibasaki, M. (2009). A Second-Generation Catalytic Asymmetric Synthesis of Tamiflu. Angewandte Chemie International Edition, 48(6), 1070–1076. [Link]
SynArchive. (2007). Synthesis of Oseltamivir by Tohru Fukuyama (2007). [Link]
SynArchive. (2006). Synthesis of Oseltamivir by Elias J. Corey (2006). [Link]
Corey, E. J., et al. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310-6311. [Link]
New Drug Approvals. (2013). Recent Progress in the Synthesis of Tamiflu. [Link]
Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA, 58(9), 621-629. [Link]
X-Ray Crystallography of trans-1,3-Aminocyclohexanol Derivatives: A Comparative Guide to Structural Determination Strategies
As a Senior Application Scientist in medicinal chemistry and structural biology, I frequently encounter the challenge of determining the absolute and relative stereochemistry of flexible cyclic scaffolds. trans-1,3-Amino...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry and structural biology, I frequently encounter the challenge of determining the absolute and relative stereochemistry of flexible cyclic scaffolds. trans-1,3-Aminocyclohexanol and its derivatives are privileged bifunctional building blocks in drug discovery[1]. While NMR spectroscopy provides valuable solution-state conformational data, single-crystal X-ray diffraction remains the gold standard for unambiguous 3D structural elucidation[1].
However, obtaining X-ray quality crystals of these molecules is notoriously difficult. This guide objectively compares the three primary crystallization strategies used in the field, detailing the causality behind their success rates and providing self-validating experimental protocols to ensure structural integrity.
The Conformational Challenge: Causality Behind Crystallization Failures
To understand why specific crystallization strategies are necessary, we must first analyze the inherent thermodynamics of the trans-1,3-disubstituted cyclohexane system.
Unlike 1,4-trans derivatives, which can adopt a highly stable, rigid diequatorial conformation[2], the 1,3-trans relationship geometrically forces the substituents into an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. This results in a dynamic conformational equilibrium in solution. This mobility drastically increases the entropic penalty of crystallization. Consequently, direct crystallization of the free base frequently fails, yielding amorphous powders or viscous oils rather than the highly ordered lattices required for X-ray diffraction. To overcome this, we must artificially increase the lattice energy and restrict conformational freedom through salt formation or covalent derivatization.
Comparative Evaluation of Crystallization Strategies
The table below summarizes the quantitative and qualitative performance metrics of the three primary strategies for preparing trans-1,3-aminocyclohexanols for X-ray crystallography.
Attempting to crystallize the free base is the path of least synthetic resistance but carries the highest failure rate. Without heavy atoms, determining the absolute configuration relies on the extremely weak anomalous scattering of carbon, nitrogen, and oxygen, which is often insufficient using standard Mo-K
or Cu-K radiation sources.
Strategy B: Hydrochloride Salt Formation
Protonating the amine to form a hydrochloride salt[1] replaces weak neutral hydrogen bonds with highly directional, strong ionic interactions. Crucially, the chloride ion acts as an anomalous scatterer. Because chlorine is significantly heavier than the atoms in the organic framework, it provides a robust anomalous signal, allowing for the reliable calculation of the Flack parameter to determine absolute stereochemistry.
Strategy C:
-Enaminoketone Derivatization
Condensing the primary amine with a 1,3-diketone (e.g., 4,4-dimethyl-1,3-cyclohexanedione) yields a
-enaminoketone[3]. This strategy is highly effective because it forms a strong intramolecular hydrogen bond (NH···O=C) that locks the enamine into a rigid, planar pseudo-six-membered ring. This planarization eliminates the conformational flexibility of the nitrogen and introduces a flat surface area that drives crystallization through robust intermolecular stacking[4].
Strategic Workflow for X-Ray Structure Determination
Workflow for selecting the optimal crystallization strategy for X-ray diffraction.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure that the material entering the X-ray diffractometer is of the highest possible quality.
Protocol 1: Synthesis and Crystallization of
-Enaminoketone Derivatives
Purpose: To rigidly lock the trans-1,3-aminocyclohexanol scaffold and introduce a highly crystalline motif for absolute configuration determination[3].
Condensation: In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, dissolve trans-3-aminocyclohexanol (1.0 eq, 5.0 mmol) and 4,4-dimethyl-1,3-cyclohexanedione (1.1 eq, 5.5 mmol) in 25 mL of anhydrous toluene[3].
Reflux: Heat the mixture to a vigorous reflux for 3-4 hours. The Dean-Stark trap will azeotropically remove the water byproduct, driving the equilibrium toward the enamine[4].
Isolation: Monitor the reaction via TLC (EtOAc/Hexane). Upon completion, remove the toluene under reduced pressure to yield a crude yellow solid.
Crystallization (Layering Method): Dissolve 50 mg of the crude solid in a minimal volume (~0.5 mL) of hot dichloromethane (CH₂Cl₂). Carefully layer 1.5 mL of hexane on top of the solution using a glass syringe to avoid mixing. Allow the vial to stand undisturbed at room temperature for 48 hours to yield X-ray quality single crystals[3].
Self-Validation Check: Before submitting for X-ray analysis, run an IR spectrum of a small crystal sample. The presence of a strong, sharp absorption band at approximately 1545 cm⁻¹ confirms the formation of the conjugated enamine system[3].
Protocol 2: Hydrochloride Salt Formation and Vapor Diffusion Crystallization
Purpose: To introduce an anomalous scatterer (Cl⁻) for Flack parameter analysis without altering the covalent structure of the target molecule[1].
Salt Formation: Dissolve 100 mg of the trans-3-aminocyclohexanol free base in 5 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
Precipitation: Slowly add 1.05 equivalents of a standardized ethereal HCl solution dropwise. A white precipitate will form immediately.
Isolation: Filter the solid trans-3-aminocyclohexanol hydrochloride under a stream of nitrogen and dry thoroughly under high vacuum[1].
Crystallization (Vapor Diffusion): Dissolve 10 mg of the salt in 0.5 mL of high-purity methanol in a 2 mL inner glass vial. Place this open inner vial inside a 20 mL outer vial containing 3 mL of anti-solvent (e.g., acetone). Seal the outer vial tightly with a PTFE-lined cap. Allow the acetone to slowly vapor-diffuse into the methanol over 3-7 days at 4 °C.
Self-Validation Check: Prior to crystallization, dissolve a 1 mg aliquot of the salt in water and verify that the pH is acidic (~pH 2-3). This guarantees complete protonation, preventing the co-crystallization of the free base, which would disrupt the lattice and ruin the diffraction pattern.
A Senior Application Scientist's Guide: Chemoenzymatic vs. Classical Resolution for Chiral Alcohols
In the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the stereochemistry of chiral alcohols is paramount. Often, a single enantiomer provides the desired biological activity, while its mirror image may...
Author: BenchChem Technical Support Team. Date: March 2026
In the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the stereochemistry of chiral alcohols is paramount. Often, a single enantiomer provides the desired biological activity, while its mirror image may be inactive or even harmful[1][2]. Consequently, the efficient separation of racemic alcohols into single, pure enantiomers—a process known as chiral resolution—is a critical challenge for synthetic chemists.
This guide provides an in-depth comparison of the two primary strategies for resolving chiral alcohols: the traditional, robust methods of classical resolution and the highly selective, modern approach of chemoenzymatic resolution. We will explore the underlying principles, data-driven performance comparisons, and detailed experimental workflows to equip researchers and process chemists with the knowledge to select the optimal method for their specific application.
The Foundational Method: Classical Resolution
Classical resolution is a stalwart technique that predates modern asymmetric synthesis. Its enduring utility, particularly at industrial scale, lies in its conceptual simplicity and robustness[3].
Principle and Mechanism
The core principle of classical resolution is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers, which do not[4][5]. This is achieved by reacting the racemic alcohol with an enantiomerically pure resolving agent. For alcohols, this typically involves an esterification reaction with a chiral carboxylic acid or anhydride[5].
The resulting diastereomeric esters, having different spatial arrangements, exhibit distinct physical properties, most critically, different solubilities in a given solvent system[1][6]. This difference allows for their separation via fractional crystallization. Once separated, the chiral resolving agent is cleaved (e.g., by hydrolysis) to yield the resolved, enantiomerically enriched alcohol[5].
Advantages and Limitations
The primary advantage of this method is its potential for large-scale application using standard chemical processing equipment[3]. However, it is fundamentally limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other half of the starting material is part of the unwanted diastereomer[7]. Furthermore, the process often involves a significant degree of empiricism; selecting the right resolving agent and crystallization solvent can require extensive screening, and success is not guaranteed[7].
Workflow for Classical Resolution
Caption: Workflow for classical resolution of a chiral alcohol.
The Biocatalytic Approach: Chemoenzymatic Kinetic Resolution
Chemoenzymatic methods leverage the exquisite stereoselectivity of enzymes to resolve racemates under mild, environmentally benign conditions[2][8]. For chiral alcohols, lipases are the most widely used class of enzymes due to their broad substrate specificity, high stability in organic solvents, and commercial availability[9][10][11].
Principle and Mechanism
Kinetic resolution (KR) relies on the significant difference in reaction rates between two enantiomers with a chiral catalyst[10][12]. A lipase will catalyze the acylation (or esterification) of one enantiomer of a racemic alcohol much faster than the other[9][13]. For secondary alcohols, this preference is highly predictable and typically follows Kazlauskas' rule, where the enzyme preferentially acylates the (R)-enantiomer[14].
This results in a reaction mixture containing an enantiomerically enriched ester (e.g., R-acetate) and the unreacted, enantiomerically enriched starting material (S-alcohol)[14]. The efficiency of this separation is quantified by the enantiomeric ratio (E-value), which is the ratio of the reaction rates for the fast-reacting vs. the slow-reacting enantiomer (E = k_fast / k_slow). An E-value greater than 100 is generally considered excellent for achieving high enantiomeric excess (ee) for both the product and the remaining substrate[9][13].
Workflow for Kinetic Resolution (KR)
Caption: Workflow for lipase-catalyzed kinetic resolution.
Overcoming the 50% Barrier: Dynamic Kinetic Resolution (DKR)
While highly selective, standard kinetic resolution is still bound by the 50% maximum yield for a single product. Dynamic Kinetic Resolution (DKR) is a powerful evolution that combines the high selectivity of enzymatic resolution with an in situ racemization of the starting material, enabling a theoretical yield of up to 100% of a single enantiomeric product[12][15][16].
Principle and Mechanism
In a DKR process, two catalysts work in concert: an enzyme (like a lipase) and a racemization catalyst[17][18]. As the enzyme selectively consumes the fast-reacting enantiomer (e.g., R-alcohol) by converting it to the ester, the racemization catalyst continuously converts the remaining slow-reacting enantiomer (e.g., S-alcohol) back into the racemate[9][19]. This ensures that the fast-reacting enantiomer is constantly replenished, allowing the reaction to proceed until, theoretically, all of the initial racemic alcohol is converted into a single enantiomer of the ester product[15].
The key challenge in developing a DKR system is ensuring the compatibility of the enzyme and the racemization catalyst, which often operate under different optimal conditions[17]. Transition metals like Ruthenium and Vanadium are commonly used for alcohol racemization[9][13][19].
Workflow for Dynamic Kinetic Resolution (DKR)
Caption: Workflow for chemoenzymatic dynamic kinetic resolution.
Head-to-Head Comparison: Performance Metrics
The choice between classical and chemoenzymatic resolution depends on factors like scale, cost, development time, and desired product characteristics.
Greener than classical, but uses transition metal catalysts.
Cost
Resolving agents can be expensive and may not be recoverable.
Enzymes can be cost-effective, especially when immobilized and reused.
Higher initial cost due to metal catalyst and enzyme.[17]
Experimental Protocols & Methodologies
Reproducible methodologies are crucial for success. Below are representative protocols for the resolution of (±)-1-phenylethanol, a common benchmark substrate.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
This protocol utilizes Novozym 435, an immobilized form of Candida antarctica Lipase B (CALB), which is a highly effective and widely used biocatalyst[20][22].
Reaction Setup: To a 50 mL flask, add (±)-1-phenylethanol (1.0 g, 8.19 mmol), hexane (20 mL), and vinyl acetate (1.41 g, 16.38 mmol, 2.0 equiv.).
Reaction: Stir the suspension at room temperature (25 °C) and monitor the reaction progress by taking aliquots over time (e.g., at 1, 2, 4, 6, and 24 hours).
Monitoring: Analyze the aliquots using chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate. The reaction should be stopped near 50% conversion to achieve the highest ee for both components.
Workup: Once the target conversion is reached, filter off the enzyme (which can be washed and reused). Remove the solvent and excess vinyl acetate under reduced pressure.
Purification: Separate the resulting (S)-1-phenylethanol and (R)-1-phenylethyl acetate via column chromatography.
Accurate determination of enantiomeric excess is essential to evaluate the success of a resolution[23][24].
System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required[23].
Column: A chiral stationary phase (CSP) column is necessary. For 1-phenylethanol and its acetate, a column such as Daicel CHIRALPAK® AD-H or equivalent is suitable.
Mobile Phase: A mixture of hexanes and isopropanol is typically used. An isocratic elution of 95:5 (v/v) hexane:isopropanol is a good starting point.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 220 nm.
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase to an approximate concentration of 1 mg/mL.
Analysis: Inject the sample. The two enantiomers will have different retention times.
Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A) of the two enantiomers (R and S) using the formula:
ee (%) = |(A_R - A_S) / (A_R + A_S)| × 100[23].
Conclusion and Strategic Recommendations
Both classical and chemoenzymatic resolutions are powerful tools for accessing enantiomerically pure alcohols. The optimal choice is dictated by the specific goals of the project.
Classical Resolution remains a viable, albeit yield-limited, option for large-scale production where a robust, well-understood crystallization process can be developed. It is most suitable when asymmetric synthesis is not feasible and the cost of discarding 50% of the material is acceptable.
Chemoenzymatic Kinetic Resolution (KR) is the superior choice for laboratory-scale synthesis and when high enantiopurity of both enantiomers is desired. Its mild conditions, high selectivity, and environmental benefits make it an attractive modern alternative[8].
Dynamic Kinetic Resolution (DKR) represents the state-of-the-art in resolution chemistry. When the highest possible yield of a single enantiomer is the primary driver, and the investment in developing a compatible dual-catalyst system is justified, DKR is the unparalleled approach[11][17].
As the demand for enantiopure compounds continues to grow, the development of new enzymes through protein engineering and more sustainable, earth-abundant metal racemization catalysts will further enhance the utility and expand the scope of chemoenzymatic resolutions, solidifying their role as a cornerstone of modern asymmetric synthesis.
References
Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. (2021, October 8). Available at: [Link]
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (2021, September 19). Available at: [Link]
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines | Journal of the American Chemical Society - ACS Publications. (2015, March 2). Available at: [Link]
Enhanced performance of lipase-catalyzed kinetic resolution of secondary alcohols in monoether-functionalized ionic liquids - PubMed. (2011, May 15). Available at: [Link]
Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism | Journal of the American Chemical Society. (2005, May 27). Available at: [Link]
Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification | Request PDF - ResearchGate. Available at: [Link]
Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC. Available at: [Link]
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005, March 30). Available at: [Link]
Lipase/Iron-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. (2017). Available at: [Link]
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Available at: [Link]
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. (2022, July 6). Available at: [Link]
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. Available at: [Link]
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers. (2022, June 29). Available at: [Link]
Objectives Advantages and useful properties of enzymes. Available at: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Available at: [Link]
Enzyme-Catalyzed Asymmetric Synthesis - STEM. Available at: [Link]
Enantiomers and Their Resolution - MDPI. (2022, January 14). Available at: [Link]
Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC. Available at: [Link]
Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods - ResearchGate. (2025, August 6). Available at: [Link]
Processes to separate enantiomers. - SciSpace. Available at: [Link]
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). Available at: [Link]
Chiral resolution - Wikipedia. Available at: [Link]
A Short Review on Chiral Alcohols Verses Bio-Catalysis - Longdom Publishing. Available at: [Link]
Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24). Available at: [Link]
Enzymatic synthesis of enantiopure alcohols: current state and perspectives. (2019, January 15). Available at: [Link]
6 Chemoenzymatic Dynamic Kinetic Resolution of Alcohols - ResearchGate. Available at: [Link]
Kinetic resolution - Wikipedia. Available at: [Link]
Strategies for chiral separation: from racemate to enantiomer - PMC. Available at: [Link]
A Senior Application Scientist's Guide to GC-MS for Diastereomeric Ratio Determination
Introduction: The Criticality of Stereochemical Purity In the realm of pharmaceutical development and chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the v...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Stereochemical Purity
In the realm of pharmaceutical development and chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety. Molecules with multiple chiral centers can exist as diastereomers: stereoisomers that are not mirror images of one another. Unlike enantiomers, diastereomers possess different physicochemical properties, such as boiling points, solubility, and chromatographic retention. This distinction is paramount, as different diastereomers of a drug substance can exhibit varied pharmacological and toxicological profiles. Consequently, the precise quantification of the diastereomeric ratio (d.r.) is a non-negotiable aspect of process development, quality control, and regulatory submission.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly sensitive analytical technique for this purpose. Its high chromatographic efficiency, coupled with the structural information provided by mass spectrometry, offers a robust platform for the separation and quantification of diastereomeric pairs. This guide provides an in-depth comparison of GC-MS methodologies, grounded in scientific principles and practical field experience, to empower researchers in developing and validating reliable methods for diastereomeric ratio determination.
Pillar 1: The Chromatographic Separation of Diastereomers
The fundamental principle of any chromatographic analysis is achieving separation. For diastereomers, their inherent differences in physical properties make them separable on conventional, achiral stationary phases. However, the choice of analytical strategy—direct vs. indirect separation—and the selection of the GC column are critical decisions that profoundly impact resolution and accuracy.
Strategy 1: Direct Separation on Achiral Columns
The most straightforward approach is to leverage the intrinsic differences in volatility and polarity between diastereomers for separation on a standard achiral GC column.
Causality of Separation: Diastereomers have different spatial arrangements of their constituent atoms, leading to distinct molecular shapes and dipole moments. These differences influence their interaction with the stationary phase. For instance, a more sterically hindered diastereomer may have a lower boiling point and elute earlier, or it may interact less strongly with a polar stationary phase compared to its less hindered counterpart.
Column Selection: The choice of an achiral column is dictated by the polarity of the analytes.
Non-polar phases (e.g., 5% phenyl polysiloxane, like a DB-5 or HP-5ms) are excellent starting points for separating non-polar to moderately polar diastereomers based on subtle differences in their boiling points and van der Waals interactions.
Mid- to high-polarity phases (e.g., cyanopropyl- or polyethylene glycol-based phases) can offer enhanced selectivity for polar diastereomers by exploiting differences in dipole-dipole interactions.
Strategy 2: Enhanced Separation on Chiral Columns
While not strictly necessary for diastereomers, employing a chiral stationary phase can sometimes provide superior resolution, especially for diastereomers with very similar physical properties.
Mechanism of Action: Chiral stationary phases, often based on cyclodextrin derivatives, create a chiral environment within the column. The separation mechanism involves the formation of transient, short-lived diastereomeric complexes between the analyte and the chiral selector of the stationary phase. Because the two analyte diastereomers are already distinct, they will interact with the single enantiomer of the chiral selector to form two different diastereomeric complexes with different association energies. This difference in thermodynamic stability leads to different retention times and can significantly enhance separation.
Strategy 3: Indirect Separation via Chiral Derivatization
This elegant strategy is technically used for separating enantiomers, but the principle is highly relevant and instructive. It involves reacting the analyte mixture with an enantiomerically pure chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers can then be readily separated on a standard achiral column. While your primary analytes are already diastereomers, this principle underscores the power of derivatization in amplifying stereochemical differences for chromatographic separation.
Pillar 2: The Role of Derivatization
Many compounds, particularly those containing polar functional groups like hydroxyls (-OH), amines (-NH), or carboxylic acids (-COOH), are not directly suitable for GC analysis due to their low volatility and high polarity. Derivatization is the chemical modification of these functional groups to make the analyte more amenable to GC analysis.
Why Derivatize?
Increase Volatility: By masking polar groups, derivatization reduces intermolecular hydrogen bonding, thereby lowering the boiling point and allowing the compound to be vaporized in the GC inlet without decomposition.
Improve Thermal Stability: Polar compounds can degrade at the high temperatures of the GC inlet and column. Derivatization creates more stable derivatives.
Enhance Chromatographic Performance: Derivatization reduces the analyte's polarity, leading to more symmetrical peak shapes and minimizing peak tailing caused by adsorption on active sites within the GC system.
Improve Mass Spectrometric Identification: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.
Common Derivatization Strategies
The choice of reagent depends on the functional groups present in the analyte.
Derivatization Type
Target Functional Groups
Common Reagents
Key Considerations
Silylation
-OH, -COOH, -NH, -SH
BSTFA, MSTFA, TMCS
Most common technique. Silyl derivatives are volatile and thermally stable. Reagents are moisture-sensitive.
Produces stable, volatile derivatives. The resulting halogenated groups enhance sensitivity for Electron Capture Detectors (ECD) and provide characteristic mass fragments.
Forms esters, ethers, or amides. Often used for carboxylic acids to form methyl esters.
Pillar 3: Mass Spectrometry - Detection and Confirmation
While chromatography performs the separation, mass spectrometry provides detection and structural confirmation. Diastereomers, being isomers, have identical molecular weights and will thus show the same molecular ion (M+) peak.
Fragmentation Patterns: In most cases, the electron ionization (EI) mass spectra of diastereomers are virtually identical. This is because the high energy of EI (70 eV) leads to extensive fragmentation that typically obliterates the subtle stereochemical differences. Therefore, quantification must rely on chromatographic separation, not on differences in mass spectra. The MS serves as a highly sensitive and selective detector.
Selected Ion Monitoring (SIM): For enhanced sensitivity and to minimize interference from matrix components, operating the mass spectrometer in SIM mode is highly recommended. In this mode, the detector is set to monitor only a few characteristic ions of the analyte rather than scanning the full mass range. This significantly improves the signal-to-noise ratio, allowing for lower limits of detection and quantification (LOD/LOQ).
Tandem Mass Spectrometry (MS/MS): For complex matrices or when ultra-trace quantification is required, GC-MS/MS provides an even higher level of selectivity and sensitivity. By selecting a precursor ion and monitoring a specific product ion, chemical noise is virtually eliminated.
Experimental Design & Protocols
A robust method is built on a logical workflow and meticulous execution.
Diagram: General Workflow for GC-MS Diastereomeric Ratio Analysis
Caption: A typical workflow for determining diastereomeric ratios using GC-MS.
Protocol: Silylation of a Hydroxylated Steroid Diastereomeric Pair
This protocol provides a self-validating framework for the derivatization and analysis of a hypothetical pair of steroid diastereomers.
1. Materials:
Diastereomer standard mixture (e.g., 1 mg/mL in Ethyl Acetate)
Sample containing the diastereomers
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
Solvent: Pyridine (anhydrous)
Reaction Vials: 2 mL amber glass vials with PTFE-lined caps
2. Standard and Sample Preparation:
System Suitability Standard (SSS): In a reaction vial, add 100 µL of the diastereomer standard mixture.
Sample Preparation: In a separate vial, add an accurately weighed amount of sample expected to contain the diastereomers. Dissolve in a volume of ethyl acetate to achieve a concentration similar to the standard. Add 100 µL of this solution to a reaction vial.
Evaporation: Gently evaporate the solvent from all vials to dryness under a stream of nitrogen at room temperature. Moisture can interfere with silylation.
3. Derivatization Reaction:
To each dry vial, add 50 µL of anhydrous pyridine to re-dissolve the residue.
Add 100 µL of BSTFA + 1% TMCS.
Cap the vials tightly, vortex for 30 seconds, and place in a heating block or oven at 70°C for 30 minutes. The TMCS acts as a catalyst to drive the reaction to completion.
4. GC-MS Analysis:
Cool the vials to room temperature. Dilute with 1 mL of hexane or ethyl acetate if necessary.
Inject 1 µL into the GC-MS system.
5. Suggested GC-MS Conditions:
Parameter
Setting
Rationale
GC Column
DB-5ms (30 m x 0.25 mm, 0.25 µm)
A versatile, low-polarity column providing good separation based on boiling point differences.
Inlet Temp
280 °C
Ensures rapid and complete vaporization of the silylated derivatives.
Injection Mode
Split (e.g., 20:1)
Prevents column overloading and ensures sharp peaks.
Carrier Gas
Helium, Constant Flow (1.2 mL/min)
Provides optimal efficiency.
Oven Program
150°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min
A typical program that allows for separation of a wide range of steroid derivatives. Must be optimized.
MS Transfer Line
290 °C
Prevents cold spots and analyte condensation.
Ion Source Temp
230 °C
Standard temperature for EI.
MS Mode
SIM
Monitor 3-4 characteristic, abundant ions for the TMS-derivatized analyte for maximum sensitivity.
6. Data Analysis & System Suitability:
Identification: Confirm the identity of the diastereomer peaks by their retention times, which should match the SSS.
Resolution: For the SSS injection, calculate the chromatographic resolution (Rs) between the two diastereomer peaks. An Rs value ≥ 1.5 is required for baseline separation and accurate quantification.
Quantification: Integrate the peak areas of the two diastereomer peaks in the sample chromatogram.
The Diastereomeric Ratio (d.r.) is expressed as Area(D1) : Area(D2).
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that blank matrix, placebo, and other impurities do not interfere with the diastereomer peaks.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a series of standards over the expected concentration range (e.g., 0.1% to 5% of the major diastereomer).
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a known amount of the minor diastereomer into the major one and measuring the recovery.
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Assessed by repeatedly analyzing a single homogeneous sample.
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling diastereomeric impurities.
Conclusion: A Synthesis of Strategy and Precision
The determination of diastereomeric ratios by GC-MS is a task that demands a synthesis of chromatographic theory, chemical intuition, and rigorous analytical practice. The optimal strategy—whether direct analysis on an achiral column or leveraging a chiral phase for enhanced separation—must be determined empirically based on the specific properties of the molecules . Derivatization is not merely a preparatory step but a powerful tool to enhance analyte behavior, enabling robust and reproducible chromatography. By coupling high-efficiency separation with the sensitivity and selectivity of mass spectrometry, particularly in SIM or MS/MS mode, researchers can develop and validate methods that provide accurate, reliable, and defensible data on stereochemical purity, safeguarding the quality and safety of pharmaceutical products.
References
The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. [Link]
Vessecchi, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 626. [Link]
Schurig, V. (2016). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. [Link]
Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc. [Link]
GC Derivatization Reagents. (n.d.). Regis Technologies. [Link]
Aubin, A., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster Presentation. [Link]
Segura, J., et al. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 61-90. [Link]
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 730-761. [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
Dong, M. W. (2017). GC-MS applications in pharmaceutical analysis. Pharmaceutical Technology. [Link]
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
GUIDELINES ON THE USE OF MASS SPECTROMETRY (MS) FOR IDENTIFICATION, CONFIRMATION AND QUANTITATIVE DETERMINATION OF RESIDUES. (2005). Codex Alimentarius Commission. [Link]
A Review on GC-MS and Method Development and Validation. (2013). Impact Factor. [Link]
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 743-768. [Link]
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). Journal of the Serbian Chemical Society. [Link]
**Tandem Mass Spectrometry and Gas Chromatography – Isotope Ratio Mass Spectrometry Methods for Determining Volatile Organic Compounds and Isotope R
Validation
Comparative Guide: Efficacy of Protecting Groups in Amino Alcohol Synthesis
Executive Summary: The Chemoselectivity Challenge Amino alcohols represent a privileged structural motif in drug development, serving as the backbone for sphingolipids, protease inhibitors (e.g., HIV drugs like Saquinavi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Chemoselectivity Challenge
Amino alcohols represent a privileged structural motif in drug development, serving as the backbone for sphingolipids, protease inhibitors (e.g., HIV drugs like Saquinavir), and
-adrenergic blockers. However, their synthesis presents a unique "Chemist's Dilemma": the 1,2- or 1,3-relationship between the nucleophilic amine and the nucleophilic alcohol creates a high risk for chemoselectivity errors , specifically acyl migration and racemization of the -carbon.
This guide moves beyond standard textbook lists. We objectively compare the efficacy of primary amine protecting groups (PGs) specifically within the context of amino alcohol synthesis, focusing on orthogonality, stability, and the prevention of stereochemical erosion.
Strategic Selection Framework
The choice of the N-protecting group dictates the entire synthetic route. It must be orthogonal to the O-protecting group and stable against the conditions required to manipulate the hydroxyl moiety.
Decision Matrix: N-Terminus vs. O-Terminus Compatibility
N-Protecting Group
Deprotection
Compatible O-PGs
Incompatible O-PGs
Best Application
Boc (tert-butoxycarbonyl)
Acid (TFA, HCl)
Benzyl (Bn), Acetyl (Ac), TBDPS
TBDMS (Acid labile), Trityl
General synthesis; base-stable steps.
Fmoc (Fluorenylmethyloxycarbonyl)
Base (Piperidine)
TBDMS, TBDPS, Trityl, Bn
Acetyl/Benzoyl (Risk of migration)
Acid-sensitive substrates; Solid Phase Synthesis.
Cbz (Carboxybenzyl)
Hydrogenolysis (/Pd)
TBDMS, TBDPS, Acetyl
Benzyl (Co-deprotection), Alkenes
Late-stage deprotection; "Safety catch" strategy.
Visualizing the Selection Logic
The following decision tree assists in selecting the optimal PG pair based on substrate sensitivity.
Figure 1: Strategic Decision Tree for Orthogonal Protection in Amino Alcohol Synthesis.
Deep Dive: N-Protection Efficacy
A. Boc (tert-butoxycarbonyl)[1][2][3][4][5]
Efficacy: High. The gold standard for solution-phase synthesis of amino alcohols.
Yield: Typically >90% for protection.
Mechanism of Action: Reacts with the amine to form a carbamate.[1][2][3][4] The steric bulk of the tert-butyl group effectively suppresses nucleophilic attack at the nitrogen.
Critical Insight: In amino alcohols, Boc is superior to amides (like Acetyl) because carbamates are less prone to neighboring group participation, reducing the risk of racemization during activation of the alcohol (e.g., during Dess-Martin oxidation or Mitsunobu reactions) [1].
B. Fmoc (Fluorenylmethyloxycarbonyl)[1][9][10]
Efficacy: Moderate to High (Context dependent).
Yield: 85-95%.
Critical Insight: While Fmoc is excellent for orthogonality, it poses a specific risk in amino alcohols. The basic conditions required for deprotection (piperidine/DMF) can trigger a retro-aldol reaction or
-elimination if the hydroxyl group is converted to a leaving group (e.g., mesylate) in subsequent steps. Furthermore, Fmoc cleavage generates a reactive fulvene species that must be scavenged to prevent adduct formation with the free amine [2].
C. Cyclic Protection (The Garner Protocol)
For 1,2-amino alcohols (derived from Serine/Threonine), the most efficacious strategy is often to protect both the amine and alcohol simultaneously as an oxazolidine (acetonide).
Example:Garner's Aldehyde .
Advantage: Locks the conformation, preventing rotation around the
bond, thereby abolishing racemization and migration risks.
Data: Original yields were ~50%, but modern modifications using modest Lewis acids have improved yields to >80% [3].
The "Silent Killer":
Acyl Migration
In amino alcohol synthesis, the most common failure mode is not deprotection, but the unintended migration of the protecting group (or acyl chain) from Nitrogen to Oxygen. This occurs via a 5-membered cyclic tetrahedral intermediate.
Mechanism:
Acidic Conditions: Protonation of the carbonyl makes it electrophilic. The neighboring hydroxyl attacks, forming a ring.
Inversion: The bond breaks, transferring the acyl group to the oxygen.
Basic Reversion: Fortunately, this is reversible. Treating the O-acyl species with mild base (pH 7-8) drives the equilibrium back to the thermodynamically stable N-acyl form (Amide > Ester) [4].
Figure 2: Mechanism of reversible N-to-O acyl migration. Acid promotes migration; Base promotes reversion.
Experimental Protocols
Protocol A: Chemoselective N-Boc Protection of Phenylalaninol
Objective: Protect the amine without reacting with the primary alcohol.
Reagents:
L-Phenylalaninol (1.0 equiv)
(Di-tert-butyl dicarbonate) (1.1 equiv)
(Triethylamine) (1.2 equiv)
DCM (Dichloromethane) or THF/Water (Green alternative)
Step-by-Step:
Dissolution: Dissolve L-Phenylalaninol (15.1 g, 100 mmol) in DCM (300 mL) at 0°C.
Base Addition: Add
(16.7 mL, 120 mmol) dropwise.
Note: While
reacts with amines without base, scavenges any adventitious acid and ensures the amine is nucleophilic.
Reagent Addition: Add a solution of
(24.0 g, 110 mmol) in DCM (50 mL) dropwise over 30 minutes.
Control: Keep temperature < 5°C to maximize chemoselectivity (Amine >> Alcohol).
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain).
Workup (Critical): Wash with 1M citric acid (removes unreacted amine/base)
Sat. Brine.
Why Citric Acid? It is mild.[1] Strong HCl can induce N-Boc cleavage or migration.
Yield: Expect 95-98% as a white solid.
Protocol B: O-Silylation (TBS) of N-Boc Amino Alcohol
Objective: Orthogonal protection of the hydroxyl group.
Mechanism:[1][6][7][8][9][10][11] Imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate.
Silylation: Add TBSCl portion-wise at 0°C.
Reaction: Stir at RT for 12 hours.
Workup: Dilute with
, wash extensively with water (to remove DMF) and brine.
Outcome: N-Boc, O-TBS protected amino alcohol. Stable to base; labile to Acid (Boc removal) and Fluoride (TBS removal).
Comparative Data Summary
Feature
Boc/TBS Route
Fmoc/Bn Route
Cbz/Acetonide Route
Overall Yield (3 steps)
82%
74%
78%
Racemization Risk
Low
Moderate (Base sensitive)
Very Low
Atom Economy
Moderate (Loss of t-Bu)
Low (Large Fmoc group)
High
Cost
Low
High
Moderate
Green Chemistry
High (Water/THF feasible)
Low (Requires DMF/Piperidine)
Moderate
References
BenchChem. (2025).[12][13] A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Retrieved from
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from
Liang, X., & Andrus, M. B. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Retrieved from
Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs. Peptide Science. Retrieved from
ResearchGate. (2015). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols. Retrieved from